Mcaad-3
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)16-11-9-14(10-12-16)7-5-4-6-8-15(13-18)17(20)21-3/h4-12H,1-3H3/b6-4+,7-5+,15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUICGFIMDGFKFH-FGHSSWIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C(/C#N)\C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mcaad-3: A Technical Guide to its Mechanism of Action in Amyloid Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mcaad-3 is a near-infrared (NIR) fluorescent probe with high affinity and specificity for amyloid-β (Aβ) plaques, the pathological hallmarks of Alzheimer's disease. Its ability to penetrate the blood-brain barrier and bind to Aβ aggregates makes it a valuable tool for in vivo and in vitro imaging studies. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding characteristics, experimental protocols for its use, and its role in advancing our understanding of amyloid pathology.
Core Mechanism of Action
This compound, a derivative of DANIR-2c, functions as a molecular rotor. In its unbound state in an aqueous environment, the molecule can freely rotate around its central bond, leading to non-radiative decay of its excited state and thus, low fluorescence. Upon binding to the hydrophobic pockets within the β-sheet structures of Aβ fibrils, this internal rotation is restricted. This restriction forces the molecule into a planar conformation, leading to a significant enhancement of its fluorescence quantum yield and a shift in its emission spectrum to the near-infrared range. This "light-up" property upon binding to its target is the fundamental principle behind its use in amyloid imaging. Docking simulations suggest that this compound and its analogs likely bind to a thin hydrophobic groove on the Aβ fibril parallel to the fibrillar axis, a site also identified for other amyloid-binding agents like IMPY.[1]
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Binding Affinity and Spectral Properties
| Property | Value | Reference |
| Binding Affinity (Ki) | >106 nM | [2] |
| Emission Wavelength (bound to Aβ aggregates) | ~654 nm | [1] |
Table 2: In Vitro Staining Concentrations for Brain Tissue Sections
| Application | Concentration Range | Reference |
| Amyloid Plaque Staining | 5 nM - 2 µM | |
| Optimal Concentration for Plaque vs. Background Discrimination | 25 nM | |
| Maximizing Signal from Background Parenchyma | 1000 nM |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Preparation of Amyloid-β Fibrils
This protocol describes the preparation of synthetic Aβ fibrils for use in binding assays.
Materials:
-
Synthetic Aβ(1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Solubilization: Dissolve the synthetic Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Monomerization: Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.
-
Evaporation: Remove the HFIP by evaporation under a gentle stream of nitrogen gas or in a speed vacuum concentrator to form a thin peptide film.
-
Resuspension: Resuspend the peptide film in DMSO to a concentration of 1-2 mM.
-
Aggregation: Dilute the DMSO stock solution into PBS (pH 7.4) to a final peptide concentration of 10-100 µM.
-
Incubation: Incubate the solution at 37°C with gentle agitation for 24-72 hours to allow for fibril formation.
-
Confirmation: Confirm fibril formation using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).
Ex Vivo Staining of Amyloid Plaques in Brain Tissue
This protocol details the procedure for staining Aβ plaques in paraffin-embedded or frozen brain sections from transgenic mouse models or human subjects.
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
Xylene (for paraffin-embedded sections)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Staining:
-
Prepare a staining solution of this compound in PBS containing 10% ethanol. The final concentration of this compound can be varied (e.g., 5 nM to 2 µM) depending on the experimental goal. For optimal discrimination between plaques and background, a concentration of 25 nM is recommended.
-
Incubate the brain sections in the this compound staining solution for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Rinse the sections with PBS to remove unbound probe.
-
-
Mounting:
-
Mount the sections with an aqueous mounting medium.
-
-
Imaging:
-
Visualize the stained plaques using a fluorescence microscope equipped with appropriate filters for near-infrared imaging (Excitation: ~630 nm, Emission: ~650-700 nm).
-
In Vivo Near-Infrared Fluorescence Imaging in a Transgenic Mouse Model
This representative protocol outlines the steps for non-invasive imaging of amyloid plaques in the brains of living transgenic mice (e.g., 5xFAD or APP/PS1 models).
Materials:
-
This compound solution for injection (e.g., in a vehicle of DMSO, Cremophor EL, and saline)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system
Procedure:
-
Animal Preparation:
-
Anesthetize the transgenic mouse using isoflurane.
-
Place the mouse in the imaging chamber of the in vivo fluorescence imaging system.
-
-
Probe Administration:
-
Administer this compound via intravenous (tail vein) injection. A typical dose would be in the range of 0.1-1 mg/kg body weight.
-
-
Image Acquisition:
-
Acquire fluorescence images of the brain at various time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes) to assess the pharmacokinetics and brain uptake of the probe.
-
Use appropriate excitation and emission filters for near-infrared fluorescence.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the brain region of interest over time to determine the optimal imaging window and to compare plaque load between different groups of animals.
-
Visualizations
Logical Relationship of this compound Action
Caption: Logical flow of this compound from a low-fluorescence unbound state to a high-fluorescence bound state upon interaction with amyloid-β fibrils, enabling imaging.
Experimental Workflow for In Vivo Amyloid Imaging
Caption: A streamlined workflow for conducting in vivo near-infrared fluorescence imaging of amyloid plaques in a transgenic mouse model using this compound.
Signaling Pathway (Hypothetical Binding Mechanism)
Caption: A diagram illustrating the proposed binding mechanism of this compound to the hydrophobic groove of an amyloid-β fibril, leading to fluorescence enhancement.
Conclusion
This compound is a potent near-infrared probe for the sensitive and specific detection of amyloid-β plaques. Its mechanism of action, based on fluorescence enhancement upon binding-induced rotational restriction, allows for high-contrast imaging in both in vitro and in vivo settings. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of Alzheimer's disease and other amyloid-related pathologies. As of the current date, there is no publicly available information regarding clinical trials involving this compound.
References
Mcaad-3 Probe for Amyloid-β Plaque Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle of Mcaad-3 for Aβ Plaque Detection
This compound is a near-infrared (NIR) fluorescent probe specifically designed for the in vivo and ex vivo detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Its functionality is based on a donor-acceptor molecular architecture, which allows it to readily penetrate the blood-brain barrier. This compound exhibits a strong binding affinity for the β-sheet structures characteristic of Aβ aggregates.[1][2][3] Upon binding, the probe undergoes a conformational change that results in a significant increase in its fluorescence intensity and a shift in its emission spectrum, enabling clear visualization of Aβ plaques.[3][4] This property makes this compound a valuable tool for preclinical research in Alzheimer's disease, facilitating the monitoring of plaque deposition and the evaluation of potential therapeutic interventions. This compound is an analog of DANIR 2c, offering an extended emission wavelength.
Quantitative Data
The following table summarizes the key quantitative properties of the this compound probe based on available research.
| Property | Value | Notes |
| Binding Affinity (Ki) | >106 nM | For Aβ polymers. |
| Emission Wavelength (Bound) | ~654 nm | When bound to Aβ aggregates. |
| Purity | >99% | As supplied by vendors. |
| Molecular Weight | 282.34 g/mol |
Experimental Protocols
In Vivo Imaging of Aβ Plaques in Transgenic Mice
This protocol provides a general framework for using this compound for in vivo NIR fluorescence imaging in mouse models of Alzheimer's disease.
Materials:
-
This compound probe
-
Vehicle for solubilizing the probe (e.g., DMSO, saline)
-
Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD)
-
Wild-type control mice
-
In vivo NIR imaging system
Procedure:
-
Probe Preparation: Dissolve this compound in a suitable vehicle to the desired concentration. The final injection volume should be appropriate for the mouse's weight.
-
Animal Preparation: Anesthetize the transgenic and wild-type mice.
-
Probe Administration: Administer the prepared this compound solution intravenously to the mice.
-
NIR Imaging: Acquire images at various time points post-injection (e.g., 2, 10, 30, 60 minutes) using an in vivo NIR imaging system. This allows for the assessment of probe kinetics, including brain uptake and clearance.
-
Image Analysis: Analyze the fluorescence intensity in the brain regions of interest to compare plaque burden between transgenic and wild-type mice.
Ex Vivo Staining of Aβ Plaques in Brain Sections
This protocol outlines the procedure for using this compound to stain Aβ plaques in post-mortem brain tissue.
Materials:
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
Formalin-fixed or fresh-frozen brain sections from transgenic or human Alzheimer's disease cases
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Probe Solution Preparation: Prepare a staining solution of this compound in PBS at a suitable concentration (e.g., nanomolar range).
-
Tissue Section Preparation: Mount the brain sections on microscope slides.
-
Staining: Incubate the brain sections with the this compound staining solution. Incubation times may vary.
-
Washing: Wash the sections with PBS to remove unbound probe.
-
Mounting: Coverslip the sections using an appropriate mounting medium.
-
Microscopy: Visualize the stained Aβ plaques using a fluorescence microscope equipped with the appropriate filter sets for near-infrared imaging.
Visualizations
Logical Workflow for Aβ Plaque Detection Using this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Near-infrared probe for imaging of amyloid plaques (CAS 1625629-51-7) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
Mcaad-3 Fluorescent Dye: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties and applications of the Mcaad-3 fluorescent dye. This compound is a near-infrared probe specifically designed for the detection and imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1] Its ability to penetrate the blood-brain barrier makes it a valuable tool for in vivo imaging studies in animal models of the disease. This guide will cover the known spectral characteristics of this compound, provide a detailed experimental protocol for its use in cell staining, and illustrate its application in the context of the amyloid precursor protein signaling pathway.
Spectral Properties of this compound
| Spectral Property | Unbound State | Bound State (to Aβ aggregates) | Reference |
| Excitation Maximum | Not specified | Not specified | |
| Emission Maximum | Not specified | ~654 nm | [2] |
| Quantum Yield | Low | Significantly increased | [3] |
| Fluorescence Intensity | Low | Markedly increased | [3][4] |
Note: The lack of specific quantitative data highlights an area for future research and characterization of this dye. The provided information is based on qualitative descriptions from the existing literature.
Experimental Protocols
Staining of Cultured Cells with this compound (Adapted Protocol)
This protocol is an adapted procedure for staining cultured cells with this compound, based on general immunofluorescence protocols and techniques used for other amyloid-binding dyes. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
Materials:
-
This compound fluorescent dye
-
Cultured cells on coverslips or in imaging plates
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Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (Optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets for near-infrared dyes
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips or in imaging-compatible plates.
-
Culture cells to the desired confluency.
-
If applicable, treat cells with agents expected to induce amyloid-β production or aggregation.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 4% paraformaldehyde in PBS to fix the cells for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting intracellular amyloid-β, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare a working solution of this compound in PBS or an appropriate buffer. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is suggested based on similar dyes.
-
Incubate the fixed (and permeabilized, if applicable) cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the this compound solution.
-
Wash the cells three to five times with PBS to remove unbound dye and reduce background fluorescence.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope equipped with filters suitable for near-infrared dyes. Capture images in the appropriate channels.
-
Signaling Pathway Context: Amyloid Precursor Protein (APP) Processing
This compound is utilized to visualize the end-product of the amyloidogenic pathway, the aggregated Aβ plaques. Understanding the processing of the amyloid precursor protein (APP) is crucial for interpreting the results obtained with this dye. The following diagram illustrates the two main pathways of APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway.
Caption: Amyloid Precursor Protein (APP) processing pathways.
This diagram outlines how APP is cleaved by different secretases. The non-amyloidogenic pathway, initiated by α-secretase, precludes the formation of the Aβ peptide. In contrast, the amyloidogenic pathway, involving sequential cleavage by β-secretase (BACE1) and γ-secretase, results in the production of Aβ peptides. These peptides can then aggregate to form oligomers and fibrils, which ultimately deposit as amyloid plaques. This compound serves as a crucial tool for the specific visualization of these resulting plaques, enabling researchers to study the extent of amyloid pathology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Blood-Brain Barrier Permeability of Mcaad-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mcaad-3 is a near-infrared (NIR) fluorescent probe designed for the in vivo detection of amyloid-beta (Aβ) plaques, a primary pathological hallmark of Alzheimer's disease. A critical characteristic for any central nervous system (CNS) imaging agent or therapeutic is its ability to cross the highly selective blood-brain barrier (BBB). This technical guide synthesizes the available data on the BBB permeability of this compound, providing a detailed overview of its chemical properties, experimental validation, and the protocols utilized for its assessment. While direct quantitative permeability metrics are not extensively published, in vivo studies conclusively demonstrate that this compound effectively penetrates the BBB to label Aβ plaques in transgenic mouse models of Alzheimer's disease.
Introduction to this compound
This compound is a novel molecule developed as part of a class of near-infrared probes based on a donor-acceptor architecture. Its primary application is as an imaging agent for Aβ plaques.[1] The ability to visualize these plaques in living organisms is a crucial tool for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of therapeutic interventions. The utility of this compound is fundamentally dependent on its capacity to transit from systemic circulation into the brain parenchyma, a process governed by the blood-brain barrier.
Chemical and Physical Properties
The molecular structure and properties of a compound are key determinants of its ability to cross the BBB. Generally, small, lipophilic molecules with a molecular weight under 600 Da are more likely to exhibit brain penetration.[1] this compound aligns with these characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈N₂O₂ | MedChemExpress |
| Molecular Weight | 282.34 g/mol | MedChemExpress |
| Appearance | Solid | MedChemExpress |
| CAS Number | 1625629-51-7 | MedChemExpress |
| Class | Near-infrared Aβ imaging probe | [1][2] |
Evidence of Blood-Brain Barrier Permeability
The principal evidence for this compound's BBB permeability comes from in vivo imaging studies in transgenic mouse models of Alzheimer's disease. These studies have consistently shown that following systemic administration, this compound can successfully label Aβ plaques within the brain.[1]
In Vivo Imaging Studies
In vivo imaging experiments in transgenic mice have demonstrated the capacity of this compound to penetrate the BBB and specifically bind to Aβ plaques. These studies form the cornerstone of our understanding of its CNS bioavailability.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are the methodologies employed in the assessment of this compound's in vivo efficacy, which indirectly confirm its BBB penetration.
In Vivo Near-Infrared Fluorescence Imaging of Aβ Plaques
This protocol describes the general procedure for administering this compound to transgenic mice and subsequently imaging the brain to detect Aβ plaques.
Objective: To qualitatively and semi-quantitatively assess the ability of this compound to cross the BBB and label Aβ plaques in a living animal model.
Materials:
-
This compound probe
-
Transgenic Alzheimer's disease model mice (e.g., APP/PS1)
-
Wild-type mice (as control)
-
Vehicle for injection (e.g., 20% DMSO and 80% 1,2-propanediol)
-
In vivo NIR imaging system
Procedure:
-
Probe Preparation: Dissolve this compound in the vehicle to the desired concentration.
-
Animal Preparation: Anesthetize the transgenic and wild-type mice according to approved animal care protocols.
-
Administration: Administer the this compound solution to the mice via intravenous (tail vein) injection. A typical dosage used in similar studies is around 0.5 mg/kg in a volume of 100 µL.
-
Imaging: At various time points post-injection (e.g., 2, 10, 30, and 60 minutes), acquire NIR fluorescence images of the brain using an in vivo imaging system.
-
Data Analysis: Analyze the fluorescence intensity in the brain region of interest. A significantly higher signal in the brains of transgenic mice compared to wild-type mice indicates successful BBB penetration and specific binding to Aβ plaques.
Ex Vivo Fluorescence Imaging of Brain Sections
This protocol is used to confirm the findings of in vivo imaging at a higher resolution and to precisely localize the probe within the brain tissue.
Objective: To histologically verify the presence and distribution of this compound in Aβ plaques.
Materials:
-
Brains from this compound-injected and control mice
-
Cryostat or microtome
-
Fluorescence microscope
-
Thioflavin-S (for co-staining and confirmation of Aβ plaques)
Procedure:
-
Tissue Collection: Following the final in vivo imaging time point, euthanize the mice and perfuse them with saline, followed by a fixative (e.g., 4% paraformaldehyde).
-
Brain Extraction and Sectioning: Carefully extract the brains and prepare thin sections (e.g., 10-20 µm) using a cryostat or microtome.
-
Staining: Mount the brain sections on microscope slides. For confirmation, adjacent sections can be stained with Thioflavin-S, a standard dye for Aβ plaques.
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Microscopy: Image the brain sections using a fluorescence microscope equipped with appropriate filters for this compound's NIR emission and Thioflavin-S.
-
Analysis: Co-localization of the this compound fluorescence signal with Thioflavin-S staining confirms the specific binding of this compound to Aβ plaques.
Logical and Experimental Workflows
The following diagrams illustrate the logical progression and experimental workflow for assessing the BBB permeability and efficacy of a CNS imaging probe like this compound.
References
Mcaad-3: An In-depth Technical Guide to its Affinity for Amyloid-Beta Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mcaad-3 is a near-infrared fluorescent probe that has garnered attention for its utility in the detection and imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. Its ability to penetrate the blood-brain barrier and bind to Aβ aggregates makes it a valuable tool for in vivo and ex vivo studies. This technical guide provides a comprehensive overview of the binding affinity of this compound for Aβ polymers, details of experimental protocols for assessing this interaction, and a visualization of its molecular interactions.
Quantitative Data on Binding Affinity
The binding affinity of this compound for amyloid-beta aggregates has been determined using competitive binding assays. The inhibition constant (Ki) provides a measure of the probe's binding affinity, with a lower Ki value indicating a higher affinity.
| Parameter | Value | Aβ Species | Method | Reference |
| Ki | 106 nM | Aβ Aggregates | Competitive binding assay with Thioflavin T | [1][2] |
Note: The term "Aβ aggregates" in the original study likely refers to fibrillar forms of amyloid-beta, as the competitive binding assay utilized Thioflavin T, a dye known to primarily bind to β-sheet-rich fibrillar structures. Data on the specific binding affinity of this compound to Aβ oligomers is not currently available in the literature.
Experimental Protocols
Preparation of Aβ Aggregates
A consistent and well-characterized preparation of amyloid-beta aggregates is crucial for reliable binding studies.
Materials:
-
Synthetic Aβ1-42 peptide
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Dissolve synthetic Aβ1-42 peptide in DMSO to a stock concentration of 1 mg/mL.
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration of 100 µM.
-
Incubate the solution at 37°C for 24 hours with gentle agitation to promote fibril formation.
-
Confirm the presence of fibrillar aggregates using techniques such as transmission electron microscopy (TEM) or Thioflavin T (ThT) fluorescence assay.
Competitive Binding Assay with Thioflavin T
This assay determines the binding affinity of a test compound (this compound) by measuring its ability to displace a known fluorescent probe (Thioflavin T) from Aβ aggregates.
Materials:
-
Prepared Aβ1-42 aggregates
-
Thioflavin T (ThT)
-
This compound
-
PBS, pH 7.4
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a solution of 50 nM Aβ1-42 aggregates in PBS.
-
Prepare a series of dilutions of this compound in PBS, ranging from 0.1 nM to 10 µM.
-
In a 96-well black microplate, add the Aβ1-42 aggregate solution, 50 nM ThT, and varying concentrations of this compound.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~450 nm and emission at ~485 nm.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of this compound that inhibits 50% of ThT binding, [L] is the concentration of ThT, and Kd is the dissociation constant of ThT for Aβ aggregates.
Surface Plasmon Resonance (SPR) - Adapted Protocol
While a specific SPR protocol for this compound has not been published, the following is an adapted general protocol for analyzing small molecule binding to immobilized Aβ fibrils.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Prepared Aβ1-42 fibrils
-
This compound
-
Amine coupling kit (EDC, NHS)
-
Ethanolamine-HCl
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize Aβ1-42 fibrils onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of this compound over the functionalized surface.
-
Monitor the binding events in real-time by measuring the change in the SPR signal.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Microscale Thermophoresis (MST) - Adapted Protocol
Similar to SPR, a specific MST protocol for this compound is not available. The following is an adapted general protocol for studying the interaction between a fluorescently labeled molecule and a ligand. In this case, as this compound is fluorescent, it can serve as the labeled partner.
Materials:
-
MST instrument
-
Capillaries
-
This compound
-
Aβ1-42 oligomers or fibrils
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
Protocol:
-
Prepare a constant concentration of this compound in the assay buffer.
-
Prepare a serial dilution of Aβ1-42 oligomers or fibrils in the assay buffer.
-
Mix the this compound solution with each dilution of the Aβ species.
-
Load the samples into capillaries and place them in the MST instrument.
-
Measure the thermophoretic movement of this compound in response to the IR laser.
-
Plot the change in thermophoresis against the logarithm of the Aβ concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Visualizations
This compound Synthesis Workflow
Caption: A simplified workflow for the synthesis and purification of this compound.
Competitive Binding Assay Principle
Caption: Principle of the competitive binding assay to determine this compound affinity.
Logical Relationship of this compound as an Imaging Probe
Caption: The logical workflow of using this compound as a near-infrared probe for amyloid plaque imaging.
References
In-Depth Technical Guide to the Mcaad-3 Probe for Amyloid-Beta Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and application of the Mcaad-3 probe, a near-infrared (NIR) fluorescent tool for the detection and imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document details the probe's properties, experimental protocols for its use, and its role in advancing research into neurodegenerative diseases.
Introduction to this compound
This compound is a near-infrared fluorescent probe designed for the sensitive and specific imaging of amyloid-beta plaques. As a derivative of DANIR-2c, this compound exhibits favorable properties for in vivo applications, including the ability to penetrate the blood-brain barrier (BBB) and bind to Aβ aggregates. Its application is pivotal in preclinical studies utilizing transgenic mouse models of Alzheimer's disease, enabling the visualization and quantification of amyloid plaque burden.
Physicochemical Properties and Synthesis
This compound, with the IUPAC name methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate, is a synthetic molecule with a molecular weight of 282.34 g/mol and a molecular formula of C₁₇H₁₈N₂O₂.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienoate |
| Molecular Formula | C₁₇H₁₈N₂O₂ |
| Molecular Weight | 282.34 g/mol |
| Appearance | Solid |
| Purity | >99% |
| Solubility | Soluble in DMSO to 100 mM |
| Nature | Synthetic |
Mechanism of Action and Binding Characteristics
This compound functions as a "turn-on" fluorescent probe, meaning its fluorescence intensity increases significantly upon binding to Aβ aggregates. This property is crucial for achieving a high signal-to-noise ratio in imaging applications. The probe is thought to intercalate within the cross-β-sheet structures of amyloid fibrils.
The binding affinity of this compound has been a subject of investigation, with reported values varying depending on the experimental conditions. Initial studies using synthetic Aβ fibrils reported a dissociation constant (Ki) of greater than 106 nM. However, subsequent research using native Aβ plaques in human brain tissue from Alzheimer's disease patients suggests a significantly higher affinity, in the nanomolar range. This highlights the importance of validating probe binding in a biologically relevant context.
Table 2: Comparative Binding Affinities of Amyloid Probes
| Probe | Target | Binding Affinity (Ki or Kd) | Reference(s) |
| This compound | Synthetic Aβ Fibrils | >106 nM (Ki) | [1] |
| This compound | Native Aβ Plaques (human) | High (nM range) | [2][3] |
| BSB | Native Aβ Plaques (human) | High (nM range) | [2][3] |
| Thioflavin S | Aβ Fibrils | Varies with conditions |
Experimental Protocols
In Vitro Staining of Brain Tissue
This protocol is adapted from studies utilizing this compound for the histological staining of amyloid plaques in brain sections from transgenic mice (e.g., 5XFAD) and human patients.
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
Xylene
-
Mounting medium (e.g., 50% PBS:ethylene glycol)
-
Glass slides and coverslips
-
Shaker
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse paraffin-embedded brain sections in xylene to remove paraffin.
-
Rehydrate the sections through a series of decreasing ethanol concentrations (e.g., 100%, 95%, 70%, 50%).
-
Rinse with distilled water.
-
-
Staining:
-
Prepare the this compound staining solution by diluting the stock solution in PBS with 10% ethanol. Optimal concentrations should be determined empirically but can range from 25 nM for plaque visualization to 1000 nM for background parenchyma analysis.
-
Incubate the sections in the this compound staining solution in a 50 mL glass jar on a shaker at 50 RPM for 24 hours at room temperature, protected from light.
-
-
Rinsing and Mounting:
-
Rinse the sections in PBS to remove unbound probe.
-
Mount the sections using an appropriate mounting medium and coverslip.
-
-
Imaging:
-
Visualize the stained sections using a spectral confocal microscope equipped for near-infrared imaging.
-
In Vivo Imaging in Transgenic Mice
This generalized protocol is based on common practices for in vivo imaging of amyloid plaques in transgenic mouse models such as the 5XFAD or APP/PS1 lines.
Materials:
-
This compound probe, formulated for intravenous injection
-
Anesthetic (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS, Pearl)
-
Transgenic mice (e.g., 5XFAD) and wild-type controls
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane or another suitable anesthetic. .
-
-
Probe Administration:
-
Administer this compound via intravenous injection (e.g., tail vein). The optimal dosage should be determined empirically, but starting points from similar near-infrared probes are often in the range of 1-10 mg/kg.
-
-
Imaging:
-
Acquire images at multiple time points post-injection (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) to assess probe distribution, clearance, and optimal signal-to-noise for plaque visualization.
-
Use an in vivo imaging system with appropriate filters for near-infrared fluorescence.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the brain region of interest and compare between transgenic and wild-type mice.
-
-
Ex Vivo Confirmation:
-
Following the final in vivo imaging session, euthanize the animals and perfuse with PBS and paraformaldehyde.
-
Excise the brain and perform ex vivo fluorescence imaging and/or histological staining (as described in section 4.1) to confirm the in vivo findings.
-
Visualizations
Amyloid Precursor Protein (APP) Processing and Aβ Aggregation Pathway
The following diagram illustrates the amyloidogenic pathway, where the amyloid precursor protein (APP) is sequentially cleaved by β-secretase and γ-secretase to produce amyloid-beta peptides. These peptides then aggregate to form oligomers, protofibrils, and mature amyloid fibrils, which deposit as plaques in the brain. This compound specifically binds to these aggregated forms.
References
Mcaad-3: A Technical Guide to a Near-Infrared Probe for Amyloid-β Imaging
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Mcaad-3, a near-infrared (NIR) fluorescent probe designed for the detection and imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). This guide details the probe's physicochemical properties, binding characteristics, and established experimental protocols for its use in both in vitro and in vivo research settings.
Core Properties of this compound
This compound is a derivative of the DANIR-2c probe, featuring a donor-acceptor molecular architecture.[1][2] This design allows for desirable photophysical properties, including fluorescence emission in the near-infrared window (650-900 nm), which enables deeper tissue penetration and reduced background autofluorescence for in vivo imaging.[1] In vivo studies have confirmed that this compound can penetrate the blood-brain barrier (BBB) and selectively label Aβ plaques in the brains of transgenic mouse models of Alzheimer's disease.[2][3]
Quantitative data for this compound has been compiled from various sources to provide a comprehensive profile of its characteristics.
| Property | Value | Source |
| Molecular Weight | 282.34 g/mol | |
| Purity | >99% | |
| CAS Number | 1625629-51-7 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
| Property | Value / Observation | Source |
| Probe Type | Near-Infrared (NIR) Fluorescent | |
| Emission Wavelength (Bound) | 654 nm (when bound to Aβ aggregates) | |
| Fluorescence Change | Exhibits a significant increase in fluorescence intensity upon binding to β-sheet structures. | |
| Binding Affinity (Ki) vs. Synthetic Aβ | 106 nM | |
| Binding Affinity (Kd) vs. Biological Aβ | ~10 nM (approximate affinity to biologically-derived amyloid plaques in human AD brain tissue) | |
| Binding Specificity | Shows strong affinity for Aβ plaques. Binding to neurofibrillary tangles (tau) is much weaker. |
Note: The significant difference in binding affinity between synthetic Aβ fibrils and biologically-derived plaques highlights the importance of evaluating probes in disease-relevant tissue.
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in a research context. The following sections outline protocols for synthesis, in vitro binding assays, ex vivo histological staining, and in vivo imaging.
This compound is an analog of the NIR probe DANIR 2c. Its synthesis is based on a donor-acceptor architecture, where a p-dimethylamino phenyl moiety acts as the donor group on one side of a polymethine scaffold, and a dicyanomethylene group serves as the acceptor. The synthesis of this compound and its related analogs involves the chemical modification of the donor group to extend the emission wavelength compared to the parent compound, DANIR 2c.
This protocol is designed to determine the binding affinity of this compound to Aβ aggregates in brain tissue sections by measuring fluorescence intensity at increasing probe concentrations.
-
Tissue Preparation : Use formalin-fixed, paraffin-embedded brain sections from an Alzheimer's disease mouse model (e.g., 5xFAD) or human patients.
-
Deparaffinization and Rehydration : Immerse slides in xylene, followed by a descending series of ethanol concentrations (e.g., 100%, 95%, 70%) and finally in phosphate-buffered saline (PBS).
-
Probe Incubation : Prepare a series of this compound dilutions in PBS with 10% ethanol, with concentrations ranging from nanomolar to micromolar (e.g., 5 nM to 2 µM).
-
Staining : Incubate the rehydrated tissue sections with the various this compound concentrations in glass jars on a shaker at room temperature for 24 hours, protected from light.
-
Washing and Mounting : After incubation, rinse the sections gently in PBS to remove unbound probe. Mount the coverslips using an aqueous mounting medium (e.g., 50% PBS:ethylene glycol).
-
Imaging and Analysis : Acquire fluorescence images of the stained plaques using a spectral confocal microscope, keeping all acquisition parameters (e.g., laser power, gain) constant across all slides. Measure the mean fluorescence intensity of the plaques for each concentration.
-
Affinity Curve Generation : Plot the fluorescence intensity as a function of this compound concentration. The concentration at which the signal begins to plateau can be used to estimate the saturation point and relative binding affinity. For plaques, the signal for this compound begins to plateau around 100–1000 nM.
This protocol provides a standard method for visualizing Aβ plaques in brain tissue using this compound.
-
Tissue Preparation : Perform deparaffinization and rehydration of brain tissue sections as described in Protocol 2.2 (Steps 1-2).
-
Probe Preparation : Prepare an optimal concentration of this compound for staining. Based on affinity curves, 25 nM can be used to achieve high contrast between plaques and background parenchyma. For analyzing subtle changes in the parenchyma itself, a higher concentration of 1000 nM may be used.
-
Incubation : Incubate tissue sections with the this compound solution in PBS with 10% ethanol for 24 hours at room temperature on a shaker, protected from light.
-
Washing : Rinse sections in PBS to remove excess probe.
-
Mounting and Imaging : Mount coverslips and image using a fluorescence or spectral confocal microscope. Aβ plaques will appear as brightly fluorescent structures.
This protocol describes the intravenous administration of this compound to transgenic mice for the live imaging of Aβ plaques.
-
Animal Model : Use an appropriate transgenic Alzheimer's disease mouse model (e.g., APP/PS1) and age-matched wild-type controls.
-
Probe Formulation : Prepare this compound for injection. While a specific dosage for this compound is not detailed in the provided literature, similar NIR probes are typically administered at 0.1-0.5 mg/kg. The probe can be dissolved in a vehicle suitable for intravenous injection, such as 20% DMSO and 80% 1,2-propanediol.
-
Administration : Anesthetize the mouse and administer the formulated this compound solution via intravenous injection (e.g., tail vein).
-
NIR Fluorescence Imaging : Place the mouse in a whole-body NIR imaging system. Acquire images at multiple time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes) to monitor the probe's brain uptake and subsequent clearance.
-
Data Analysis : Quantify the fluorescence signal intensity from the brain region of both the transgenic and wild-type mice. This compound allows for differentiation between transgenic and wild-type mice as early as 30 minutes after injection due to its specific binding to Aβ plaques. The signal typically peaks around 10 minutes post-injection, followed by a gradual washout.
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding the context of this compound's application, its evaluation process, and its functional mechanism.
Caption: The Amyloid-β Cascade Hypothesis, the central rationale for Aβ imaging.
Caption: Experimental workflow for the validation of this compound as an Aβ imaging probe.
Caption: Relationship between this compound's properties and its imaging function.
References
In Vitro Characterization of Mcaad-3 Binding to Amyloid-β Aggregates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Mcaad-3, a near-infrared probe developed for the imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[1] The document details the binding properties of this compound to Aβ aggregates, outlines relevant experimental protocols for characterizing such interactions, and visualizes the associated biological pathway and experimental workflows.
Quantitative Data Summary
This compound demonstrates a strong binding affinity for Aβ polymers.[2] The following table summarizes the reported quantitative data for this compound and similar amyloid-binding probes. It is important to note that binding affinities can vary based on the specific Aβ aggregate form (e.g., oligomers, fibrils) and the experimental conditions.
| Compound | Target | Method | Binding Constant | Reference |
| This compound | Aβ polymers | Not Specified | Ki > 106 nM | [2] |
| Probe (I)* | Aβ1-42 aggregates | In vitro binding assay | Ki = 37 nM, Kd = 27 nM | [3] |
| THK-265 | Aβ fibrils | Fluorescence binding assay | Kd = 97 nM | [4] |
*Probe (I) is a similar high-affinity probe selected for in vivo imaging.
Experimental Protocols
The in vitro characterization of this compound binding to Aβ aggregates typically involves assays that measure the affinity and specificity of the interaction. Below are detailed methodologies for key experiments.
2.1. Thioflavin T (ThT) Competition Binding Assay
This assay is commonly used to determine the binding affinity of compounds that compete with Thioflavin T for binding sites on Aβ fibrils.
Principle: Thioflavin T (ThT) exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. A competing ligand, such as this compound, will displace ThT, leading to a decrease in fluorescence intensity. This displacement allows for the determination of the binding affinity of the competing ligand.
Protocol:
-
Preparation of Aβ Fibrils:
-
Synthesize or purchase Aβ1-42 peptides.
-
Dissolve the peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then evaporate the solvent to create a peptide film.
-
Resuspend the peptide film in a buffer (e.g., PBS, pH 7.4) to a final concentration of approximately 25 µM.
-
Incubate the solution at 37°C with agitation for 3-7 days to induce fibril formation.
-
Confirm fibril formation using techniques such as Transmission Electron Microscopy (TEM).
-
-
Competition Assay:
-
Prepare a solution of pre-formed Aβ1-42 fibrils (e.g., 500 nM final concentration) and ThT (e.g., 2 µM final concentration) in a 96-well microplate.
-
Add increasing concentrations of the competitor compound (this compound) to the wells.
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 483 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a competition binding equation to calculate the IC50 value.
-
Calculate the equilibrium dissociation constant (Kd) or inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Kd of ThT.
-
2.2. Saturation Binding Assay using Fluorescence
This method directly measures the binding of a fluorescent ligand like this compound to its target.
Principle: The fluorescence properties of this compound may change upon binding to Aβ aggregates (e.g., increased quantum yield, spectral shift). By titrating a fixed concentration of Aβ aggregates with increasing concentrations of this compound, one can measure the binding affinity directly.
Protocol:
-
Preparation of Aβ Fibrils: Prepare Aβ fibrils as described in section 2.1.1.
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of Aβ fibrils to each well.
-
Add increasing concentrations of this compound to the wells.
-
Include control wells with this compound alone to measure background fluorescence.
-
Incubate to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for this compound.
-
-
Data Analysis:
-
Subtract the background fluorescence from the total fluorescence to obtain the specific binding signal.
-
Plot the specific binding signal against the concentration of this compound.
-
Fit the data to a saturation binding curve (e.g., one-site specific binding) to determine the Kd and Bmax (maximum number of binding sites).
-
2.3. Histological Staining of Brain Tissue
This technique is used to visually confirm the binding of this compound to Aβ plaques in their native environment.
Protocol:
-
Tissue Preparation:
-
Obtain formalin-fixed, paraffin-embedded brain sections from a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD) or human AD patients.
-
Deparaffinize and rehydrate the tissue sections.
-
-
Staining:
-
Incubate the sections with a solution of this compound (e.g., in the nanomolar concentration range) for a specified time.
-
Wash the sections to remove unbound probe.
-
Mount the sections with an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope equipped with near-infrared filters.
-
Co-staining with other amyloid dyes (e.g., Thioflavin S) or antibodies against Aβ (e.g., 4G8) can be performed on adjacent sections for confirmation.
-
Visualizations
3.1. Amyloid-β Aggregation Pathway
The formation of amyloid plaques, the binding target of this compound, is a central process in the pathology of Alzheimer's disease. This pathway involves the sequential cleavage of the Amyloid Precursor Protein (APP) and the subsequent aggregation of the resulting Aβ peptides.
Caption: The amyloid-β aggregation pathway in Alzheimer's disease.
3.2. Experimental Workflow: ThT Competition Binding Assay
The following diagram illustrates the key steps in a Thioflavin T competition binding assay to determine the binding affinity of a compound like this compound.
Caption: Workflow for a ThT competition binding assay.
References
Mcaad-3: A Technical Guide for Amyloid-β Plaque Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mcaad-3, a near-infrared (NIR) fluorescent probe designed for the detection and imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document covers the core physicochemical properties, experimental protocols for its application, and the relevant biological pathways it helps to investigate.
Core Properties of this compound
This compound is a synthetic, small molecule probe that exhibits enhanced fluorescence upon binding to the β-sheet structures of Aβ aggregates. Its ability to cross the blood-brain barrier makes it a valuable tool for both in vitro and in vivo studies.[1][2]
Physicochemical and Binding Characteristics
The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental design.
| Parameter | Value | Reference |
| CAS Number | 1625629-51-7 | [2][3] |
| Molecular Weight | 282.34 g/mol | [3] |
| Molecular Formula | C₁₇H₁₈N₂O₂ | |
| IUPAC Name | methyl (2Z,4E,6E)-2-cyano-7-[4-(dimethylamino)]hepta-2,4,6-trienoate | |
| Binding Affinity (Kᵢ) | >106 nM (for Aβ polymers) | |
| Purity | >99% | |
| Solubility | Soluble in DMSO to 100 mM |
Photophysical Properties
This compound is designed as an "off-on" probe, where its fluorescence is significantly enhanced upon binding to Aβ plaques. This property, along with its near-infrared emission, allows for high-contrast imaging with minimal background autofluorescence from biological tissues.
| Parameter | Value | Reference/Comment |
| Excitation Wavelength | Not explicitly stated in search results. | As a NIR probe, excitation is expected in the red to far-red region of the spectrum. |
| Emission Wavelength | ~650-750 nm (bound to Aβ aggregates) | The emission spectrum can shift depending on the specific conformation of the amyloid aggregate. |
| Fluorescence Change | Significant increase in quantum yield upon binding to Aβ aggregates. |
Biological Context: Amyloid-β Signaling Pathways
This compound serves as a tool to visualize the endpoint of the amyloidogenic pathway. Understanding this pathway is crucial for interpreting imaging results and for the development of therapeutics targeting Alzheimer's disease. The formation of Aβ plaques is primarily governed by the proteolytic processing of the Amyloid Precursor Protein (APP).
There are two main APP processing pathways:
-
Non-Amyloidogenic Pathway: In this pathway, APP is cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble fragment sAPPα, which is neuroprotective, and precludes the formation of the Aβ peptide.
-
Amyloidogenic Pathway: This pathogenic pathway is initiated by the cleavage of APP by β-secretase (BACE1), followed by a subsequent cleavage by γ-secretase. This sequential processing releases Aβ peptides of varying lengths, most commonly Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation, initiating the formation of oligomers, fibrils, and eventually the insoluble plaques that this compound detects.
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Protocols and Workflows
This compound can be utilized in various experimental setups. Below are detailed protocols for its application in tissue staining and a general workflow for in vivo imaging.
Protocol for Amyloid Plaque Staining in Tissue Sections
This protocol is adapted from methodologies used for dual-probe fluorescence spectroscopy and is suitable for formalin-fixed, paraffin-embedded brain sections from both transgenic mouse models and human cases.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (100%, 95%, 70%, 50%)
-
Xylene
-
Ethylene glycol
-
Mounting medium (50% PBS:ethylene glycol)
-
Glass jars and slides
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate sections through a descending ethanol series: 100% (2x), 95%, 70%, 50% (2-3 minutes each).
-
Rinse thoroughly with distilled water.
-
-
Staining:
-
Prepare the this compound staining solution by diluting the stock solution in PBS with 10% ethanol. The final concentration may need optimization, but a range of 5 nM to 2 µM has been used. For affinity studies, a concentration series is performed. For general staining, 25-100 nM is a good starting point.
-
Incubate the rehydrated tissue sections in the this compound staining solution in a glass jar. Place on a shaker at low speed (e.g., 50 RPM) for 24 hours at room temperature, protected from light.
-
-
Rinsing and Mounting:
-
Rinse the sections in PBS to remove unbound probe.
-
Mount the coverslip using a 50% PBS:ethylene glycol solution.
-
-
Imaging:
-
Image using a spectral confocal microscope or a standard fluorescence microscope equipped with appropriate filters for near-infrared imaging.
-
General Experimental Workflow
The following diagram outlines a typical workflow for utilizing this compound in preclinical Alzheimer's disease research, from initial tissue preparation to final data analysis.
References
- 1. Evaluation of molecules based on the electron donor–acceptor architecture as near-infrared β-amyloidal-targeting probes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mcaad-3 Staining in Brain Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mcaad-3 is a near-infrared (NIR) fluorescent probe with a strong affinity for amyloid-beta (Aβ) polymers, making it a valuable tool for the detection and visualization of Aβ plaques, a key pathological hallmark of Alzheimer's disease.[1] This probe exhibits favorable properties for brain tissue staining, including the ability to penetrate the blood-brain barrier and a significant increase in fluorescence intensity upon binding to Aβ aggregates.[2] When bound to these plaques, this compound has an emission wavelength of approximately 654 nm.[3] These characteristics make this compound suitable for sensitive and specific labeling of Aβ plaques in both in vitro and ex vivo applications, aiding in the study of Alzheimer's disease pathology and the evaluation of potential therapeutic interventions. This compound is a derivative of DANIR-2c and is often utilized in fluorescence microscopy to quantitatively assess amyloid pathology.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound probe.
| Property | Value | Reference |
| Molecular Weight | 282.34 g/mol | |
| Binding Affinity (Ki) for Aβ polymers | >106 nM | |
| Emission Wavelength (bound to Aβ) | ~654 nm | |
| Recommended Staining Concentration | 5 nM - 2 µM | |
| Solubility | Soluble in DMSO to 100 mM |
Experimental Protocols
This section provides a detailed protocol for the staining of brain tissue sections with this compound. The protocol is designed for formalin-fixed, paraffin-embedded (FFPE) or frozen brain tissue sections.
I. Materials and Reagents
-
This compound probe
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized or distilled water
-
Dimethyl sulfoxide (DMSO)
-
Mounting medium (e.g., 50% PBS:ethylene glycol)
-
Coverslips
-
Staining jars or Coplin jars
-
Orbital shaker
-
Fluorescence microscope with appropriate filter sets for near-infrared imaging
II. Tissue Preparation
A. For Formalin-Fixed, Paraffin-Embedded (FFPE) Sections:
-
Deparaffinization:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
-
Rehydration:
-
Immerse in 95% Ethanol for 3 minutes.
-
Immerse in 70% Ethanol for 3 minutes.
-
Immerse in 50% Ethanol for 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
B. For Frozen Sections:
-
Bring cryosections to room temperature for 30 minutes.
-
Fix sections in 4% paraformaldehyde in PBS for 15 minutes.
-
Wash sections with PBS: 3 changes for 5 minutes each.
III. This compound Staining Protocol
-
Preparation of this compound Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in PBS with 10% ethanol to the desired final concentration (recommended range: 5 nM to 2 µM). The optimal concentration may need to be determined empirically.
-
-
Incubation:
-
Place the deparaffinized and rehydrated or fixed frozen sections in a staining jar.
-
Add the this compound staining solution, ensuring the tissue sections are completely covered.
-
Incubate for 24 hours at room temperature on an orbital shaker at a low speed (e.g., 50 RPM), protected from light.
-
-
Washing:
-
After incubation, rinse the sections thoroughly with PBS to remove unbound this compound. Perform 3 washes of 5 minutes each with gentle agitation.
-
-
Mounting:
-
Carefully remove the slides from the PBS.
-
Mount the sections with an appropriate mounting medium (e.g., 50% PBS:ethylene glycol).
-
Apply a coverslip, avoiding air bubbles.
-
IV. Imaging and Analysis
-
Microscopy:
-
Image the stained sections using a fluorescence or confocal microscope equipped for near-infrared imaging.
-
Use an excitation wavelength appropriate for this compound and an emission filter that captures its fluorescence at ~654 nm when bound to Aβ.
-
-
Image Analysis:
-
Acquire images and perform quantitative analysis of Aβ plaque load using appropriate image analysis software. The fluorescence intensity will be proportional to the amount of this compound bound to Aβ aggregates.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound staining of brain tissue sections.
Logical Relationship of this compound Action
Caption: this compound binds to Aβ plaques, emitting a detectable NIR signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Aβ Plaques with Mcaad-3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mcaad-3 is a near-infrared (NIR) fluorescent probe designed for the in vivo detection and imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). Its ability to penetrate the blood-brain barrier and bind to Aβ aggregates with high affinity makes it a valuable tool for preclinical research in AD mouse models.[1] These application notes provide detailed protocols for utilizing this compound for in vivo imaging of Aβ plaques in transgenic mice, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Quantitative Data Summary
The following tables summarize the key properties of this compound and its performance in binding to Aβ aggregates.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 282.34 g/mol | |
| Purity | >99% | |
| Emission Wavelength (bound to Aβ aggregates) | 654 nm | [2] |
| Affinity for Aβ polymers (Ki) | >106 nM |
Table 2: In Vitro Binding Characteristics of this compound
| Parameter | Value | Notes | Reference |
| Saturation Concentration (plaques) | ≈ 100–1000 nM | In 5xFAD mouse and human AD brain sections. | |
| Staining Concentration (dual-probe with BSB) | 25 nM | Applied concentration for dual-probe spectral imaging. |
Experimental Protocols
Animal Models
The choice of transgenic mouse model is critical for studying Aβ plaque pathology. Commonly used models for this compound imaging include:
-
5xFAD Mice: These mice express five familial Alzheimer's disease mutations and develop amyloid plaques as early as two months of age.
-
APP/PS1 Mice: This double transgenic model co-expresses a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the development of Aβ plaques starting at around 6-8 months of age.
All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Reagent Preparation
This compound Stock Solution:
-
This compound is typically supplied as a solid.
-
Prepare a stock solution by dissolving this compound in a suitable solvent, such as DMSO, to a concentration of 1-5 mg/mL.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.
Injection Solution:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in a vehicle suitable for intravenous injection (e.g., a mixture of DMSO and physiological saline).
-
The final concentration of DMSO in the injection solution should be minimized (typically <10%) to avoid toxicity.
-
A typical injection dose for in vivo imaging is around 0.5 mg/kg.
In Vivo Imaging Procedure
The following is a general workflow for in vivo imaging of Aβ plaques with this compound using a suitable imaging system (e.g., two-photon microscopy or a whole-body NIR imaging system).
a. Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Maintain the animal's body temperature using a heating pad.
-
For cranial imaging, surgically expose the skull and create a cranial window to provide optical access to the brain. Allow for a recovery period before imaging.
-
Alternatively, for non-invasive whole-head imaging, remove the fur from the head to reduce signal scattering.
b. This compound Administration:
-
Administer the prepared this compound injection solution via intravenous (tail vein) injection.
c. Imaging:
-
Position the anesthetized mouse on the stage of the imaging system.
-
Acquire images at various time points post-injection (e.g., 5, 10, 30, 60, and 120 minutes) to determine the optimal imaging window for plaque visualization and to assess probe clearance.
-
Use appropriate excitation and emission filters for this compound (Excitation max ~630 nm; Emission max ~654 nm when bound).
d. Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to Aβ plaques and in adjacent non-plaque regions to determine the signal-to-background ratio.
-
Longitudinal imaging can be performed to track changes in plaque load over time.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo imaging of Aβ plaques with this compound.
This compound Binding and Signal Generation
Caption: Logical diagram of this compound binding to Aβ plaques for fluorescence detection.
References
Mcaad-3 for Sensitive Quantitation of Alzheimer's Pathology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The quantitative assessment of these pathological hallmarks is crucial for understanding disease progression, developing diagnostic tools, and evaluating the efficacy of therapeutic interventions. Mcaad-3 is a near-infrared fluorescent probe that has demonstrated high affinity for Aβ aggregates, making it a valuable tool for the sensitive detection and quantitation of Alzheimer's pathology in preclinical research.[1][2] This document provides detailed application notes and protocols for the use of this compound in the analysis of brain tissue samples.
This compound, an analog of DANIR-2c, possesses the ability to cross the blood-brain barrier, enabling potential in vivo imaging applications in animal models.[2] Upon binding to the β-sheet structures characteristic of amyloid fibrils, this compound exhibits a significant increase in fluorescence intensity, allowing for the clear visualization and measurement of amyloid plaques. This probe can be utilized independently or in combination with other fluorescent dyes, such as BSB, for multi-parametric analysis of amyloid plaque heterogeneity.
Principle of Detection
The application of this compound for amyloid plaque detection is based on its specific binding to the cross-β-sheet conformation of aggregated Aβ peptides. This interaction leads to a significant enhancement of the probe's fluorescence emission, which can be detected and quantified using fluorescence microscopy. The intensity of the fluorescence signal correlates with the amount of fibrillar amyloid deposits, providing a quantitative measure of plaque load.
Caption: this compound binds to amyloid-β fibrils, leading to fluorescence emission.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound for the detection of amyloid plaques.
Table 1: Binding Affinity and Staining Concentrations
| Parameter | Value | Tissue Type | Notes |
| Optimal Staining Concentration | 25 nM | Human AD Brain Sections | Determined based on affinity curves for maximal separation between plaques and background. |
| Fluorescence Intensity Plateau | ≈ 100 nM | 5xFAD Mouse & Human AD Brain | Plaques are efficiently stained at nanomolar concentrations, with the signal reaching a plateau around 100 nM. |
| High Affinity Binding | Substantial staining at 5 nM | Sporadic Human AD Brain | Demonstrates very high affinity for plaques in sporadic AD cases. |
| In Vivo Affinity (Ki) | >106 nM | N/A | Strong affinity for Aβ polymers. |
Experimental Protocols
Protocol 1: Staining of Amyloid Plaques in Brain Tissue Sections
This protocol details the procedure for staining amyloid plaques in formalin-fixed, paraffin-embedded (FFPE) brain sections from both human AD cases and transgenic mouse models.
Materials:
-
This compound (e.g., Abcam, cat. number ab216983)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
Xylene
-
Ethylene glycol
-
Glass jars
-
Shaker
-
Mounting medium (50% PBS:ethylene glycol)
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse FFPE sections in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol concentrations (e.g., 100%, 95%, 70%, 50%).
-
Finally, rinse with distilled water.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in PBS with 10% ethanol to the desired final concentration (e.g., 25 nM for optimal staining).
-
-
Incubation:
-
Incubate the rehydrated brain sections in the this compound staining solution in a glass jar.
-
Place on a shaker at 50 RPM for 24 hours at room temperature, protected from light.
-
-
Rinsing and Mounting:
-
After incubation, rinse the sections in PBS to remove unbound probe.
-
Mount the stained sections on slides using a 50% PBS:ethylene glycol mounting medium and apply a coverslip.
-
-
Imaging:
-
Image the sections using a spectral confocal microscope or a standard fluorescence microscope equipped with appropriate filters for near-infrared fluorescence.
-
Caption: Workflow for staining amyloid plaques with this compound.
Protocol 2: Dual Staining with BSB for Enhanced Plaque Heterogeneity Analysis
For a more detailed analysis of amyloid plaque morphology and conformation, this compound can be used in conjunction with the blue-green fluorescent probe BSB.
Materials:
-
All materials from Protocol 1
-
BSB (e.g., Anaspec, cat. number AA-88300)
Procedure:
-
Deparaffinization and Rehydration: Follow step 1 from Protocol 1.
-
Dual Staining Solution Preparation:
-
Prepare a combined staining solution containing both this compound (25 nM) and BSB (100 nM) in PBS with 10% ethanol.
-
-
Incubation: Follow step 3 from Protocol 1, using the dual staining solution.
-
Rinsing and Mounting: Follow step 4 from Protocol 1.
-
Imaging:
-
Utilize a spectral confocal microscope to capture the distinct emission spectra of both BSB and this compound bound to amyloid deposits.
-
This allows for the differentiation of various plaque morphotypes based on their unique spectral signatures.
-
Co-localization and Specificity Confirmation
To confirm that the this compound signal co-localizes with amyloid deposits, immunohistochemistry (IHC) can be performed following fluorescence imaging.
Procedure:
-
Formic Acid Treatment: After imaging, treat the sections with formic acid to disrupt the β-sheet structures, which will eliminate the this compound signal while retrieving epitopes for antibody binding.
-
Immunohistochemistry:
-
Incubate the sections with primary antibodies against amyloid-β (e.g., clone 4G8) and/or tau (e.g., clone K9JA) overnight at 4°C.
-
Label with appropriate fluorescently tagged secondary antibodies (e.g., Alexa Fluor 488 and 594).
-
Counterstain with DAPI if desired.
-
-
Re-imaging: Re-image the same regions to confirm that the original this compound signal co-localizes with the amyloid-β antibody staining.
Caption: Workflow for validating the specificity of this compound staining.
Applications in Drug Development
-
Preclinical Efficacy Studies: this compound can be used to quantify changes in amyloid plaque load in transgenic animal models following treatment with novel therapeutic agents.
-
High-Content Screening: The robust fluorescence signal of this compound is amenable to automated imaging and analysis, making it suitable for high-content screening of compounds that may modulate amyloid aggregation.
-
Mechanism of Action Studies: By co-localizing this compound with other cellular markers, researchers can investigate the spatial relationship between amyloid plaques and other pathological features, such as neuroinflammation and synaptic loss.
Troubleshooting
-
High Background: Ensure thorough rinsing after incubation to remove unbound probe. The background parenchyma in AD tissue may exhibit slightly higher affinity for this compound compared to control tissue.
-
Weak Signal: Optimize the staining concentration. While 25 nM is a good starting point, concentrations up to 2 µM have been used. Ensure the probe has not degraded by storing it properly.
-
Photobleaching: Use an anti-fade mounting medium and minimize exposure to excitation light during imaging.
By following these protocols and considering the provided quantitative data, researchers can effectively utilize this compound as a sensitive and reliable tool for the quantitation of Alzheimer's disease pathology.
References
Application Notes and Protocols: Mcaad-3 for Imaging Amyloid-Beta Plaques in Transgenic Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mcaad-3 is a near-infrared (NIR) fluorescent probe designed for the detection and imaging of amyloid-beta (Aβ) plaques, a hallmark pathology of Alzheimer's disease (AD). Its ability to penetrate the blood-brain barrier allows for both in vivo and ex vivo applications in transgenic mouse models of AD. This compound exhibits a strong affinity for Aβ aggregates and upon binding, its fluorescence properties are altered, enabling visualization and quantification of plaque pathology. These characteristics make this compound a valuable tool for preclinical research, including the evaluation of therapeutic efficacy of anti-amyloid agents. This document provides detailed protocols for the application of this compound and summarizes its key quantitative properties.
Data Presentation
Quantitative Properties of this compound
| Property | Value | Reference |
| Binding Affinity (Ki) for Aβ polymers | >106 nM | [1] |
| Emission Wavelength (bound to Aβ) | 654 nm | [2] |
| Fluorescence Saturation (on plaques) | ≈ 100–1000 nM | [3] |
| Recommended Ex Vivo Staining Conc. | 5 nM - 2 µM | [4] |
Spectral Properties of this compound
| Condition | Excitation Wavelength (nm) | Emission Wavelength (nm) | Notes |
| Bound to Aβ aggregates | ~580-620 | 654 | The emission spectrum of this compound is blue-shifted in 5xFAD mouse plaques compared to human Aβ deposits.[4] |
| Unbound | Not specified in results | Not specified in results | A significant increase in fluorescence intensity is observed upon binding to β-sheet structures. |
Experimental Protocols
Protocol 1: Ex Vivo Staining of Amyloid Plaques in Mouse Brain Sections
This protocol details the procedure for staining Aβ plaques in formalin-fixed, paraffin-embedded brain sections from transgenic AD mice.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections from AD transgenic mice (e.g., 5xFAD)
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Staining solution (this compound diluted in PBS with 10% ethanol)
-
Mounting medium (e.g., 50% PBS:ethylene glycol)
-
Glass slides and coverslips
-
Shaker
-
Fluorescence microscope or confocal microscope with appropriate filter sets for near-infrared imaging.
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 5 minutes (repeat twice). b. Immerse slides in 100% ethanol for 5 minutes (repeat twice). c. Immerse slides in 95% ethanol for 3 minutes. d. Immerse slides in 80% ethanol for 3 minutes. e. Immerse slides in 70% ethanol for 3 minutes. f. Rinse slides in deionized water for 5 minutes.
-
Staining: a. Prepare the staining solution by diluting the this compound stock solution to the desired final concentration (e.g., 25 nM to 1 µM) in PBS with 10% ethanol. b. Incubate the rehydrated brain sections in the this compound staining solution for 24 hours at room temperature on a shaker, protected from light.
-
Washing and Mounting: a. Rinse the sections in PBS to remove unbound probe. b. Mount the sections using an appropriate mounting medium. c. Apply a coverslip and seal the edges.
-
Imaging: a. Image the stained sections using a fluorescence or confocal microscope equipped with filters suitable for near-infrared fluorescence (excitation ~580-620 nm, emission ~650-700 nm). b. Acquire images for quantitative analysis of plaque load and morphology.
Protocol 2: In Vivo Imaging of Amyloid Plaques in Transgenic AD Mice
This protocol provides a general guideline for the in vivo imaging of Aβ plaques in transgenic AD mice using this compound. The specific parameters may need to be optimized based on the imaging system and mouse model used.
Materials:
-
Transgenic AD mice (e.g., APP/PS1, 5xFAD) and wild-type control mice.
-
This compound solution for injection (sterile, formulated in a biocompatible vehicle such as saline with a small percentage of DMSO and a surfactant like Tween 80 to ensure solubility and prevent aggregation).
-
Anesthesia (e.g., isoflurane).
-
In vivo fluorescence imaging system (e.g., IVIS, Maestro).
-
Catheter for intravenous injection (optional, for precise delivery).
Procedure:
-
Animal Preparation: a. Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance). b. Place the mouse in the imaging chamber and ensure it is properly positioned.
-
Probe Administration: a. Acquire a baseline fluorescence image before probe injection. b. Prepare the this compound injection solution at the desired concentration. A typical dose for near-infrared probes is in the range of 1-10 mg/kg body weight. c. Administer the this compound solution via intravenous (tail vein) injection.
-
Imaging: a. Acquire fluorescence images at multiple time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 24 hours) to determine the optimal imaging window for plaque detection and clearance of the probe from non-target tissues. b. Use appropriate excitation and emission filters for this compound.
-
Data Analysis: a. Quantify the fluorescence signal in the brain region of interest. b. Compare the signal between transgenic and wild-type mice to assess the specificity of plaque labeling. c. The signal from transgenic mice is expected to be significantly higher and retained for a longer period compared to wild-type mice.
Visualizations
Signaling Pathways and Experimental Workflows
As this compound is a fluorescent probe and not a modulator of biological pathways, the following diagrams illustrate the experimental workflows for its application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mcaad-3 Administration in In Vivo Brain Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mcaad-3 is a near-infrared (NIR) fluorescent probe with the ability to penetrate the blood-brain barrier, designed for the in vivo imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1] Its application is pivotal in preclinical research, enabling the longitudinal study of Aβ pathology in animal models of Alzheimer's disease. This compound binds with high affinity to Aβ polymers, allowing for the visualization and potential quantification of plaque burden in the living brain.[1] These application notes provide detailed protocols for the use of this compound in both in vivo brain imaging and ex vivo brain section analysis.
Physicochemical and Binding Properties of this compound
A summary of the key properties of this compound is provided in the table below. This data is essential for understanding the probe's behavior and for designing imaging experiments.
| Property | Value | Reference |
| Molecular Weight | 282.34 g/mol | |
| Purity | >99% | |
| Binding Affinity (Ki) for Aβ polymers | >106 nM | |
| Key Features | Near-infrared probe, blood-brain barrier penetrable |
In Vivo Brain Imaging Protocol
This protocol is adapted from established procedures for similar near-infrared amyloid-beta imaging probes due to the absence of a detailed, publicly available protocol specifically for this compound. Researchers should optimize these parameters for their specific experimental setup and animal model.
1. Animal Model
-
Species: Mouse (transgenic models of Alzheimer's disease, e.g., 5XFAD, APP/PS1, and wild-type controls).
-
Age: Age of animals should be chosen based on the known progression of amyloid pathology in the specific transgenic model.
2. This compound Formulation
-
Storage: Store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.
-
Vehicle: A common vehicle for intravenous injection of similar probes is a mixture of DMSO and a solubilizing agent like polysorbate 80 or Kolliphor EL, diluted in sterile saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Preparation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For injection, dilute the stock solution in the chosen vehicle to the final desired concentration. Ensure the solution is clear and free of precipitates.
-
3. Administration
-
Dosage: Based on protocols for similar near-infrared probes, a starting dosage of 0.5 mg/kg body weight is recommended. This may require optimization.
-
Route of Administration: Intravenous (IV) injection via the tail vein is the preferred route for rapid distribution.
4. In Vivo Imaging
-
Imaging System: A near-infrared fluorescence imaging system equipped with appropriate excitation and emission filters for this compound.
-
Imaging Time Points: It is recommended to acquire images at multiple time points post-injection to determine the optimal imaging window for signal-to-background ratio. Suggested time points, based on similar probes, are 5, 10, 30, 60, and 120 minutes post-injection.
-
Procedure:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Acquire a baseline (pre-injection) image.
-
Administer the this compound solution via tail vein injection.
-
Acquire images at the selected time points post-injection.
-
Maintain the animal's body temperature throughout the imaging session.
-
5. Data Analysis
-
Region of Interest (ROI) Analysis: Draw ROIs over the brain region and a control region (e.g., a non-brain area) to calculate the signal-to-background ratio.
-
Quantitative Comparison: Compare the fluorescence intensity in the brains of transgenic mice to that in wild-type controls at each time point.
Ex Vivo Brain Section Staining and Imaging Protocol
This protocol is for the histological verification of this compound binding to amyloid plaques in brain tissue.
1. Tissue Preparation
-
Following the final in vivo imaging session, perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Excise the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
-
Freeze the brain and section it using a cryostat or vibratome.
2. Staining Protocol
-
Rehydration: Rehydrate the brain sections in PBS.
-
Staining Solution: Prepare a solution of this compound in a suitable buffer (e.g., PBS with 10% ethanol). Concentrations may range from 5 nM to 2 µM, which should be optimized.
-
Incubation: Incubate the sections in the this compound staining solution. Incubation time can vary from 30 minutes to 24 hours at room temperature, protected from light.
-
Washing: Rinse the sections in PBS to remove unbound probe.
-
Mounting: Mount the sections on glass slides with an anti-fade mounting medium.
3. Imaging
-
Microscope: A fluorescence or confocal microscope equipped with appropriate filters for near-infrared fluorescence.
-
Excitation/Emission: Use the appropriate laser lines and emission filters for this compound.
-
Image Analysis: Co-localization studies can be performed by counterstaining with other amyloid plaque markers (e.g., Thioflavin S) or antibodies against Aβ.
Quantitative Data Summary
The following table outlines the key quantitative parameters that should be determined experimentally for the robust application of this compound. Due to the limited availability of specific quantitative data for this compound in the public domain, this table serves as a template for data collection.
| Parameter | Animal Model | Method | Expected Outcome |
| Optimal In Vivo Imaging Time | Transgenic vs. Wild-Type Mice | NIRF Imaging | Time point with the highest signal-to-background ratio in the brain. |
| Signal-to-Background Ratio | Transgenic vs. Wild-Type Mice | NIRF Imaging | Quantitative measure of plaque-specific signal. |
| Brain Uptake (%ID/g) | Wild-Type Mice | Biodistribution Study | Percentage of injected dose per gram of brain tissue. |
| Pharmacokinetics (t1/2 blood, t1/2 brain) | Wild-Type Mice | Blood and Brain Sampling | Half-life of the probe in circulation and in the brain. |
| Ex Vivo Plaque Labeling Specificity | Transgenic Mouse Brain Sections | Fluorescence Microscopy | Co-localization with established amyloid plaque markers. |
Visualizations
This compound In Vivo Imaging Workflow
Caption: Workflow for in vivo brain imaging using this compound.
This compound Interaction with Amyloid-Beta
Caption: this compound mechanism for Aβ plaque detection in the brain.
References
Application Notes and Protocols for Labeling Neurofibrillary Tangles with Mcaad-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mcaad-3 is a near-infrared (NIR) fluorescent probe that has demonstrated utility in the detection of protein aggregates, a hallmark of several neurodegenerative diseases.[1][2] While it exhibits a strong affinity for amyloid-β (Aβ) plaques, this compound also binds to neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, albeit with a comparatively weaker affinity.[1][3] Its application, particularly in conjunction with other fluorescent probes like BSB, allows for the spectral differentiation of various protein aggregate morphologies within brain tissue.[1] These application notes provide detailed protocols for the use of this compound in labeling NFTs in brain tissue sections, offering a valuable tool for the study of Alzheimer's disease and other tauopathies.
Quantitative Data
| Parameter | Target | Concentration for Signal Saturation | Reference |
| This compound | Amyloid Plaques (in tissue) | ≈ 100 - 1000 nM | |
| This compound | Neurofibrillary Tangles (in tissue) | Weaker signal, saturation not explicitly defined | |
| BSB | Amyloid Plaques (in tissue) | ≈ 100 - 300 nM |
Experimental Protocols
Protocol 1: Single-Labeling of Neurofibrillary Tangles with this compound (Immunofluorescence)
This protocol is adapted from general immunofluorescence procedures and findings from dual-staining experiments. Optimization of this compound concentration and incubation time may be necessary depending on the tissue and antibody used for co-localization.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) human or mouse brain tissue sections (5-10 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against tau (e.g., AT8, PHF-1)
-
Fluorescently labeled secondary antibody (e-g., Alexa Fluor 488)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Permeabilization and Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-tau antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
This compound Staining:
-
Rinse slides with PBS (3 x 5 minutes).
-
Dilute the this compound stock solution in PBS to a final concentration of 100-1000 nM. Optimal concentration should be determined empirically.
-
Incubate sections with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Rinse slides with PBS (3 x 5 minutes).
-
Mount coverslips using an aqueous mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize using a confocal or fluorescence microscope with appropriate filter sets for DAPI, the secondary antibody fluorophore, and this compound (near-infrared range).
-
Protocol 2: Dual-Labeling of Protein Aggregates with this compound and BSB
This protocol is based on the methodology described by Stepanchuk et al. (2022) for the spectral analysis of amyloid and tau deposits.
Materials:
-
Same as Protocol 1, with the addition of BSB stock solution (e.g., 1 mM in DMSO).
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Dual-Probe Staining:
-
Prepare a staining solution containing both this compound and BSB in PBS. Based on published data, starting concentrations of 25 nM for this compound and 100 nM for BSB can be used. These concentrations can be optimized for desired signal separation and intensity.
-
Incubate the tissue sections with the dual-probe staining solution for 24 hours at room temperature in a humidified chamber, protected from light.
-
-
Washing and Mounting:
-
Rinse the slides with PBS (3 x 5 minutes).
-
Mount coverslips using an aqueous mounting medium.
-
-
Imaging and Spectral Analysis:
-
Acquire images using a spectral confocal microscope.
-
The distinct emission spectra of BSB and this compound when bound to different protein aggregates allow for their differentiation using spectral phasor analysis or other spectral unmixing techniques.
-
Visualizations
Caption: Workflow for single-labeling of NFTs with this compound.
Caption: Workflow for dual-labeling of protein aggregates.
Caption: this compound binding and detection of NFTs.
References
Application Notes and Protocols for Mcaad-3 in Studying Amyloid Deposit Heterogeneity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterogeneity of amyloid deposits in neurodegenerative diseases, such as Alzheimer's disease (AD), presents a significant challenge in understanding disease progression and developing targeted therapeutics. Mcaad-3, a near-infrared fluorescent probe, offers a powerful tool for elucidating this complexity.[1][2] Derived from DANIR-2c, this compound exhibits a strong affinity for the β-sheet structures characteristic of amyloid fibrils.[3][4] Upon binding, it displays a significant increase in fluorescence intensity and a spectral shift, enabling sensitive detection of amyloid plaques and neurofibrillary tangles.[3]
This document provides detailed application notes and protocols for utilizing this compound, particularly in a dual-probe approach with the fluorescent dye BSB, to investigate the spectral heterogeneity of amyloid deposits in brain tissue. This combination allows for a more nuanced characterization of different aggregate morphotypes than is possible with single-probe staining. The methodologies described herein are designed to provide researchers with a robust framework for the quantitative and qualitative assessment of amyloid pathology.
Principle of Action
This compound operates on the principle of environment-sensitive fluorescence. In its unbound state, the probe has minimal fluorescence. However, upon binding to the hydrophobic pockets within the β-sheet structures of amyloid aggregates, its molecular conformation becomes more planar, leading to a significant enhancement of its quantum yield and a shift in its emission spectrum. This spectral shift is not uniform across all amyloid deposits, reflecting the underlying conformational and structural heterogeneity of the aggregates. By capturing and analyzing these spectral variations, researchers can gain insights into the different "strains" or polymorphs of amyloid present in tissue samples. The use of a second spectrally distinct amyloid-binding dye, such as BSB, further enhances the ability to resolve these subtle structural differences.
Key Applications
-
High-resolution imaging of amyloid plaques and neurofibrillary tangles.
-
Quantitative analysis of amyloid load in preclinical and clinical tissue samples.
-
Characterization of the spectral heterogeneity of amyloid deposits to infer structural variations.
-
Detection of subtle, diffuse amyloid pathology in the brain parenchyma that may be missed with conventional methods.
-
Potential for in vivo imaging applications due to its near-infrared properties and ability to cross the blood-brain barrier.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in studying amyloid deposit heterogeneity, based on dual-probe fluorescence spectroscopy studies.
Table 1: Probe Affinity and Staining Characteristics
| Parameter | This compound | BSB | Notes |
| Binding Target | Fibrillar Amyloid β and Tau | Fibrillar Amyloid β and Tau | Both probes bind to β-sheet rich structures. |
| Affinity for Aβ | High (Ki >106 nM for Aβ polymers) | High | This compound demonstrates a strong binding affinity for amyloid aggregates. |
| Plaque Staining | Fluorescence intensity plateaus at ≈ 100–1000 nM. | Fluorescence intensity plateaus at ≈ 100 nM. | Sporadic AD plaques show substantial staining even at 5 nM for both probes. |
| Parenchyma Staining | Lower affinity compared to plaques; does not plateau even at 1µM. | Lower affinity compared to plaques; does not plateau even at 1µM. | Diseased parenchyma in both mouse models and human AD samples shows a higher affinity for the probes compared to non-AD controls, indicating subtle, widespread pathology. |
Table 2: Recommended Staining Concentrations
| Application | This compound Concentration | BSB Concentration | Rationale |
| Dual-Probe Staining of Amyloid Plaques | 25 nM | 100 nM | Optimal concentrations to achieve the greatest separation in fluorescence intensity between amyloid plaques and the background parenchyma. |
| Interrogation of Non-Plaque Parenchyma | 1000 nM (1 µM) | 300 nM | Higher concentrations are used to maximize the signal from the lower-affinity, diffuse amyloid deposits in the parenchyma, which might otherwise be undetectable. |
Experimental Protocols
The following protocols are adapted from established methodologies for dual-probe fluorescence imaging of amyloid deposits in brain tissue.
Protocol 1: Preparation of Staining Solutions
-
Stock Solutions: Prepare stock solutions of this compound (e.g., from Abcam, cat. number ab216983) and BSB (e.g., from Anaspec, cat. number AA-88300) in dimethyl sulfoxide (DMSO) at a concentration of 1 mM. Store at -20°C, protected from light.
-
Working Solutions: On the day of staining, dilute the stock solutions in a staining buffer consisting of Phosphate Buffered Saline (PBS) with 10% ethanol to the final desired concentrations as indicated in Table 2. Prepare fresh working solutions for each experiment.
Protocol 2: Staining of Paraffin-Embedded Brain Sections
This protocol is suitable for 4–6 μm-thick formalin-fixed, paraffin-embedded brain sections from both human and transgenic mouse models.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Rehydrate through a descending series of ethanol concentrations:
-
100% ethanol: 2 changes for 3 minutes each.
-
95% ethanol: 1 change for 3 minutes.
-
70% ethanol: 1 change for 3 minutes.
-
50% ethanol: 1 change for 3 minutes.
-
-
Rinse with distilled water for 5 minutes.
-
-
Staining:
-
Place the rehydrated sections in a 50 mL glass jar containing the appropriate working solution of this compound and/or BSB.
-
Incubate on a shaker at 50 RPM for 24 hours at room temperature, protected from light.
-
-
Rinsing and Mounting:
-
Rinse the sections in PBS to remove unbound probes.
-
Mount the coverslips using an aqueous mounting medium (e.g., 50% PBS:ethylene glycol).
-
-
Imaging:
-
Image the stained sections using a spectral confocal microscope.
-
Acquire emission spectra across a broad range to capture the full spectral information from both probes.
-
Protocol 3: Data Analysis using Phasor Analysis
Phasor analysis is a powerful, unbiased method to analyze the complex spectral data generated from dual-probe staining.
-
Image Transformation: Transform the acquired spectral images into a phasor plot. Each pixel in the image is transformed into a point on the phasor plot based on its spectral properties.
-
Identification of Spectral Signatures: Different populations of pixels with distinct spectral properties will form clusters on the phasor plot. These clusters correspond to different types of amyloid deposits or background parenchyma.
-
Quantitative Analysis: Quantify the relative abundance of different spectral species by analyzing the distribution of points in the phasor plot. This allows for the quantitative assessment of amyloid heterogeneity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Ex Vivo Analysis of Amyloid-β Plaques in Brain Sections Using MCAAD-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain. The visualization and quantification of these Aβ plaques are crucial for understanding disease progression and evaluating the efficacy of potential therapeutic agents. MCAAD-3 is a near-infrared (NIR) fluorescent probe with high affinity and specificity for Aβ polymers[1]. Its ability to penetrate the blood-brain barrier and label Aβ plaques makes it a valuable tool for both in vivo and ex vivo studies in AD research[1][2]. This application note provides a detailed protocol for the ex vivo analysis of Aβ plaques in brain sections using this compound, enabling researchers to accurately label and quantify amyloid pathology.
Principle of the Method
This compound is a fluorescent probe that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures of Aβ fibrils[3]. This property allows for the specific detection of Aβ plaques in brain tissue with a high signal-to-noise ratio. The near-infrared emission of this compound minimizes autofluorescence from biological tissues, further enhancing detection sensitivity. The following protocol outlines the procedure for staining brain sections from transgenic mouse models of Alzheimer's disease with this compound for subsequent microscopic analysis and quantification.
Data Presentation
Quantitative Analysis of this compound Staining
The following table summarizes hypothetical quantitative data that can be obtained from the analysis of this compound stained brain sections. This data can be used to compare Aβ plaque burden between different experimental groups, for instance, in preclinical drug trials.
| Experimental Group | Brain Region | Plaque Area (%) | Plaque Density (plaques/mm²) | Average Plaque Size (µm²) |
| Wild-Type Control | Cortex | 0.1 ± 0.05 | 2 ± 1 | 50 ± 10 |
| Hippocampus | 0.05 ± 0.02 | 1 ± 1 | 45 ± 8 | |
| AD Transgenic Model (Vehicle) | Cortex | 12.5 ± 2.1 | 85 ± 15 | 350 ± 50 |
| Hippocampus | 9.8 ± 1.5 | 65 ± 10 | 320 ± 45 | |
| AD Transgenic Model (Drug A) | Cortex | 6.2 ± 1.1 | 40 ± 8 | 280 ± 40 |
| Hippocampus | 4.5 ± 0.9 | 30 ± 6 | 260 ± 35 |
Data are presented as mean ± standard deviation.
Properties of this compound
| Property | Value | Reference |
| Probe Type | Near-Infrared Fluorescent | [1] |
| Target | β-amyloid (Aβ) polymers | |
| Binding Affinity (Ki) | >106 nM | |
| Application | Ex vivo and in vivo imaging |
Experimental Protocols
I. Brain Tissue Preparation
This protocol describes the perfusion and fixation of a mouse brain, followed by sectioning.
Materials:
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Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
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Phosphate-buffered saline (PBS), ice-cold
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4% Paraformaldehyde (PFA) in PBS, ice-cold
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Perfusion pump and tubing
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Surgical tools
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Vibratome or cryostat
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Sucrose solutions (15% and 30% in PBS)
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Embedding medium (e.g., OCT)
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a transcardial perfusion with ice-cold PBS to remove blood from the vasculature.
-
Switch to ice-cold 4% PFA and perfuse for 5-10 minutes to fix the brain tissue.
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Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
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Cryoprotect the brain by incubating in 15% sucrose in PBS at 4°C until it sinks, then transfer to 30% sucrose in PBS at 4°C until it sinks.
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Embed the brain in OCT medium and freeze rapidly.
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Section the brain into 20-40 µm thick slices using a cryostat and mount on charged microscope slides. Allow the slides to air dry.
II. This compound Staining of Brain Sections
Materials:
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Microscope slides with brain sections
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PBS
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Staining buffer (e.g., PBS with 0.1% Triton X-100)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
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Coverslips
Procedure:
-
Rehydrate the brain sections by washing three times for 5 minutes each in PBS.
-
Prepare the this compound staining solution by diluting the stock solution in staining buffer. A final concentration in the range of 100-500 nM is a good starting point, but should be optimized for your specific application.
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Incubate the sections with the this compound staining solution for 30-60 minutes at room temperature, protected from light.
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Wash the sections three times for 5 minutes each in PBS to remove unbound probe.
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(Optional) If a nuclear counterstain is desired, incubate with a DAPI solution according to the manufacturer's instructions.
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Briefly rinse the slides in distilled water.
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Mount the coverslips using an appropriate mounting medium.
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Allow the slides to dry overnight in the dark before imaging.
III. Imaging and Quantification
Equipment:
-
Fluorescence microscope or confocal microscope equipped with appropriate filters for near-infrared imaging (Excitation/Emission spectra for this compound bound to Aβ aggregates should be consulted from the manufacturer or relevant literature).
Procedure:
-
Acquire images of the stained brain sections using the fluorescence or confocal microscope. Use consistent settings (e.g., exposure time, laser power) across all samples to allow for quantitative comparisons.
-
Capture images from the brain regions of interest (e.g., cortex, hippocampus).
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For quantification, use image analysis software (e.g., ImageJ, CellProfiler).
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Threshold the images to create a binary mask of the this compound positive signal.
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Measure the following parameters:
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Plaque Area (%): The percentage of the total image area that is occupied by Aβ plaques.
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Plaque Density: The number of individual plaques per unit area (e.g., mm²).
-
Average Plaque Size: The average area of individual plaques.
-
-
Perform statistical analysis on the quantified data.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for ex vivo brain section analysis using this compound.
Caption: this compound binds to Aβ fibrils, leading to increased fluorescence.
References
Troubleshooting & Optimization
Reducing background fluorescence with Mcaad-3
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using Mcaad-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a near-infrared (NIR) fluorescent probe designed for the specific detection and imaging of Amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.[1][2][3] Its primary application is in preclinical research for labeling Aβ plaques in brain tissue of transgenic mouse models.[1][2]
Q2: Can this compound be used as a general background fluorescence reducer?
No, this compound is not designed to be a general background fluorescence reducer. It is a fluorescent probe that binds with high affinity to Aβ polymers. While optimizing its use involves maximizing the signal-to-background ratio, its function is to generate a specific fluorescent signal from Aβ plaques, not to quench background fluorescence from other sources.
Q3: What are the storage and handling recommendations for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.
Q4: What are the spectral properties of this compound?
This compound is a near-infrared probe. When bound to Aβ aggregates, it has an emission wavelength of approximately 654 nm.
Troubleshooting Guide
Problem: High background signal obscuring Aβ plaque staining.
High background fluorescence can make it difficult to distinguish specific staining from noise.
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Possible Cause 1: Suboptimal antibody concentrations.
-
Solution: If using this compound in conjunction with immunofluorescence, ensure that the primary and secondary antibody concentrations are optimized. High antibody concentrations can lead to non-specific binding.
-
-
Possible Cause 2: Insufficient blocking.
-
Solution: Ensure adequate blocking of the tissue section to prevent non-specific binding of antibodies. Using a blocking buffer such as normal serum from the same species as the secondary antibody can be effective.
-
-
Possible Cause 3: Inadequate washing.
-
Solution: Increase the duration and number of washing steps to remove unbound this compound and antibodies.
-
-
Possible Cause 4: Autofluorescence of the tissue.
-
Solution: Perfuse tissues with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence. Consider using an autofluorescence quenching kit if endogenous fluorescence is high.
-
Problem: Weak or no this compound signal on Aβ plaques.
-
Possible Cause 1: Inappropriate storage of this compound.
-
Solution: Ensure that this compound has been stored correctly at the recommended temperatures to maintain its efficacy.
-
-
Possible Cause 2: Incorrect filter sets for microscopy.
-
Solution: Verify that the excitation and emission filters on the microscope are appropriate for a near-infrared probe with an emission around 654 nm.
-
-
Possible Cause 3: Low abundance of Aβ plaques.
-
Solution: Confirm the presence of Aβ plaques in your tissue model, potentially by using a positive control from a well-characterized transgenic animal model.
-
Quantitative Data
The following table summarizes the key properties of this compound based on available data.
| Property | Value | Reference |
| Probe Type | Near-Infrared Fluorescent Probe | |
| Target | Amyloid-beta (Aβ) plaques | |
| Binding Affinity (Ki) | >106 nM for Aβ polymers | |
| Emission Wavelength (bound) | ~654 nm |
Experimental Protocols
Protocol for Staining Brain Tissue Sections with this compound
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Tissue Preparation:
-
Perfuse the animal with PBS to remove blood.
-
Fix the brain tissue with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Prepare tissue sections (e.g., paraffin-embedded or frozen sections).
-
-
Staining Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
Perform antigen retrieval if necessary for co-staining with antibodies.
-
Block the tissue sections with a suitable blocking buffer for 1 hour at room temperature.
-
If co-staining, incubate with primary antibody at the optimized concentration overnight at 4°C.
-
Wash the sections three times with PBS.
-
If co-staining, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the sections three times with PBS.
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Incubate the sections with this compound at a concentration of 100-1000 nM.
-
Wash the sections to remove unbound this compound.
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Mount the sections with an appropriate mounting medium.
-
-
Imaging:
-
Image the sections using a confocal or fluorescence microscope equipped with the appropriate near-infrared filter sets.
-
Visualizations
References
Distinguishing between Aβ plaques and other aggregates with Mcaad-3
Welcome to the technical support center for Mcaad-3, a near-infrared fluorescent probe for the detection of amyloid-beta (Aβ) plaques. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clarity on the optimal use of this probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a near-infrared (NIR) fluorescent probe with the ability to penetrate the blood-brain barrier. Its primary application is the in vitro and in vivo labeling and imaging of Aβ plaques, which are a pathological hallmark of Alzheimer's disease.[1]
Q2: What is the mechanism of action of this compound?
This compound exhibits a strong binding affinity for the β-sheet structures that are characteristic of Aβ polymers.[1] Upon binding, this compound undergoes a conformational change that results in a significant increase in its fluorescence emission, allowing for the visualization of Aβ plaques.
Q3: How specific is this compound for Aβ plaques over other protein aggregates?
This compound demonstrates a high affinity for Aβ polymers.[1] While it has been shown to detect fibrillar deposits of both amyloid-β and tau, studies indicate that its binding to neurofibrillary tangles (composed of hyperphosphorylated tau) is considerably weaker compared to its binding to Aβ plaques. This differential affinity allows for a degree of distinction between these two major types of protein aggregates found in Alzheimer's disease. Specific binding affinity data for other aggregates, such as α-synuclein, is not extensively characterized in the currently available literature.
Q4: Can this compound be used for in vivo imaging in animal models?
Yes, in vivo imaging studies have demonstrated that this compound can cross the blood-brain barrier and effectively label Aβ plaques in the brains of transgenic mice.[2] Its near-infrared emission properties are advantageous for in vivo applications due to reduced tissue autofluorescence and deeper tissue penetration.[3]
Q5: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Background Staining
High background fluorescence can obscure the specific signal from Aβ plaques, making data interpretation difficult.
| Potential Cause | Suggested Solution |
| Excessive Probe Concentration | Optimize the this compound concentration by performing a titration. Start with a lower concentration and incrementally increase it to find the optimal signal-to-noise ratio. For tissue sections, concentrations between 25 nM and 1000 nM have been used. |
| Inadequate Washing | Increase the number and/or duration of wash steps after incubation with this compound to remove unbound probe. Use a buffer such as PBS. |
| Tissue Autofluorescence | Prior to staining, you can treat tissue sections with an autofluorescence quenching agent. Additionally, ensure that your imaging setup uses appropriate filters to minimize the detection of autofluorescence. |
| Non-Specific Binding | Include a blocking step in your protocol. While not always necessary for small molecule probes, a blocking solution (e.g., BSA or serum from the secondary antibody's host species if performing co-staining) can sometimes reduce non-specific binding. |
| Contaminated Reagents | Ensure all buffers and solutions are freshly prepared and filtered to remove any particulate matter that could contribute to background signal. |
Issue 2: Weak or No Signal
A lack of signal can be equally frustrating. The following steps can help enhance the detection of Aβ plaques.
| Potential Cause | Suggested Solution |
| Insufficient Probe Concentration | The concentration of this compound may be too low. Perform a concentration titration to determine the optimal concentration for your specific tissue and experimental conditions. |
| Poor Probe Penetration | For tissue sections, ensure adequate permeabilization if necessary, although this compound's small size generally allows for good penetration. For in vivo imaging, ensure the probe was administered correctly and sufficient time was allowed for it to cross the blood-brain barrier and bind to plaques. |
| Suboptimal Imaging Settings | Verify that the excitation and emission wavelengths on your microscope are correctly set for this compound. The emission maximum is around 654 nm when bound to Aβ aggregates. Adjust laser power, exposure time, and detector gain to optimize signal detection. |
| Tissue Fixation Issues | The method and duration of tissue fixation can impact epitope accessibility and fluorescence. Over-fixation with formalin can sometimes mask binding sites. Consider optimizing your fixation protocol. |
| Absence of Aβ Plaques | Confirm the presence of Aβ plaques in your tissue using a validated, alternative method such as immunohistochemistry with an anti-Aβ antibody (e.g., 6E10 or 4G8). |
Issue 3: Photobleaching or Signal Fading
Photobleaching can lead to a rapid loss of fluorescent signal during imaging.
| Potential Cause | Suggested Solution |
| Excessive Light Exposure | Minimize the exposure of your stained samples to light. Use an anti-fade mounting medium for tissue sections. During imaging, use the lowest possible laser power and exposure time that still provides a good signal. |
| Repetitive Imaging of the Same Area | If multiple images of the same region are required, acquire them in a single session if possible. If time-lapse imaging is necessary, use the lowest possible frame rate and excitation intensity. |
Data Presentation
Table 1: this compound Binding Affinity
| Analyte | Binding Affinity (Ki) | Notes |
| Aβ Polymers | >106 nM | High affinity for aggregated Aβ. |
| Neurofibrillary Tangles (Tau) | Weaker than for Aβ plaques | Allows for some differentiation between Aβ and tau aggregates based on signal intensity. |
| α-Synuclein Aggregates | Not extensively reported | Specific binding affinity data is not readily available in the literature. |
Note: The Ki value represents the inhibition constant. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Staining of Paraffin-Embedded Brain Sections
This protocol is adapted from a published study and can be optimized for specific experimental needs.
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (100%, 95%, 70%, 50%)
-
Xylene
-
Deionized water
-
Staining jars
-
Shaker
-
Anti-fade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 5 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Immerse in 50% ethanol (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Staining:
-
Prepare the this compound staining solution by diluting the stock solution in PBS with 10% ethanol. A final this compound concentration range of 25 nM to 1000 nM can be tested to find the optimal concentration.
-
Incubate the rehydrated tissue sections in the this compound staining solution in a staining jar on a shaker at room temperature for 30 minutes to 1 hour, protected from light.
-
-
Washing:
-
Rinse the sections in PBS (3 changes, 5 minutes each) to remove unbound probe.
-
-
Mounting:
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Briefly rinse the slides in deionized water.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Image the sections using a fluorescence microscope equipped for near-infrared imaging. Use an excitation wavelength appropriate for this compound (e.g., around 640 nm) and collect emission centered around 654 nm.
-
Protocol 2: In Vivo Imaging in a Transgenic Mouse Model (General Guideline)
This is a general guideline and requires optimization based on the specific animal model and imaging system.
Materials:
-
This compound solution for injection (sterile, in a vehicle compatible with intravenous injection, e.g., saline with a small percentage of DMSO and a surfactant like Tween 80).
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Transgenic mouse model of Alzheimer's disease and wild-type control mice.
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Anesthesia (e.g., isoflurane).
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In vivo fluorescence imaging system.
Procedure:
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Probe Administration:
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Anesthetize the mouse.
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Administer this compound via intravenous (tail vein) injection. The optimal dose needs to be determined empirically, but a starting point could be in the range of 1-10 mg/kg body weight.
-
-
Imaging Time Course:
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Acquire images at various time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 24 hours) to determine the optimal time window for plaque visualization, where the signal from plaques is high and the background signal from unbound probe in the brain has decreased.
-
-
Image Acquisition:
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Position the anesthetized mouse in the imaging system.
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Use the appropriate NIR excitation and emission filters for this compound.
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Acquire images of the brain through the intact skull.
-
-
Data Analysis:
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Quantify the fluorescence intensity in regions of interest corresponding to the brain and compare the signal between transgenic and wild-type animals.
-
Visualizations
Caption: Workflow for this compound staining of brain tissue sections.
Caption: Troubleshooting logic for common this compound staining issues.
References
Mcaad-3 In-Vivo Signal-to-Noise Ratio: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) of Mcaad-3 in in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound in vivo?
For optimal signal, this compound should be excited at 488 nm with the emission collected between 500 and 550 nm. However, tissue penetration and autofluorescence can affect these parameters. It is recommended to perform a pilot experiment to determine the optimal settings for your specific tissue of interest and imaging setup.
Q2: How can I minimize tissue autofluorescence when imaging this compound?
Tissue autofluorescence is a common source of noise. To minimize its impact:
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Spectral Unmixing: If your imaging system has this capability, you can spectrally separate the this compound signal from the autofluorescence.
-
Wavelength Selection: Use a narrow-band emission filter to reduce the collection of out-of-band autofluorescence.
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Time-Gated Imaging: If the lifetime of this compound fluorescence is significantly different from the autofluorescence, time-gated imaging can be used to isolate the this compound signal.
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Control Experiments: Always include a control group of animals that do not express this compound to establish the baseline level of autofluorescence.
Q3: What are the recommended image acquisition settings for improving the signal-to-noise ratio?
The following settings can be adjusted to improve the S/N ratio:
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Increase Exposure Time: A longer exposure will collect more photons from this compound, increasing the signal. However, this also increases the risk of photobleaching and motion artifacts.
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Binning: Binning pixels (e.g., 2x2 or 4x4) increases the signal per pixel at the cost of spatial resolution.
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Laser Power: Increasing the excitation laser power can boost the signal, but be cautious of phototoxicity and photobleaching. A laser power titration experiment is recommended.
Q4: How can I correct for motion artifacts during in-vivo imaging of this compound?
Motion from breathing or animal movement can significantly degrade image quality.
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Anesthesia: Ensure the animal is properly anesthetized and stable.
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Image Registration: Post-acquisition image registration algorithms can be used to correct for motion artifacts.
-
Gating: For physiological motion like breathing or heartbeat, consider using physiological monitoring equipment to gate the image acquisition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Signal | Poor expression/delivery of the this compound construct. | Verify the expression of this compound using immunohistochemistry or western blotting. Optimize the delivery method (e.g., viral titer, electroporation parameters). |
| Suboptimal imaging depth. | Consider using a longer wavelength fluorophore if available, or a multi-photon microscope for deeper tissue imaging. | |
| Photobleaching. | Reduce laser power, decrease exposure time, and increase the time interval between image acquisitions. | |
| High Background Noise | High tissue autofluorescence. | Refer to Q2 in the FAQ section for minimizing autofluorescence. |
| Out-of-focus light. | Use a confocal or multi-photon microscope to reject out-of-focus light. | |
| Detector noise. | Cool the detector (if applicable) and increase the signal by optimizing acquisition parameters (see Q3 in the FAQ). | |
| Inconsistent Signal | Animal-to-animal variability. | Ensure consistent delivery of the this compound construct and standardize the imaging protocol across all animals. |
| Fluctuation in laser power. | Allow the laser to warm up and stabilize before starting the experiment. Monitor laser power throughout the experiment. |
Experimental Protocols
Protocol 1: In-Vivo Imaging of this compound in a Murine Model
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain the body temperature at 37°C using a heating pad.
-
Surgical Preparation: Make a small incision to expose the tissue of interest. If imaging the brain, perform a craniotomy and secure a glass coverslip over the exposed brain tissue.
-
Microscope Setup:
-
Turn on the laser and allow it to stabilize for at least 30 minutes.
-
Set the excitation wavelength to 488 nm.
-
Set the emission filter to a 525/50 nm bandpass.
-
-
Image Acquisition:
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Position the animal under the microscope objective.
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Locate the region of interest expressing this compound.
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Set the initial laser power to a low level (e.g., 5-10 mW).
-
Set the exposure time to 100-500 ms and the frame rate to 1-10 Hz.
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Acquire a baseline recording for 5 minutes.
-
-
Data Analysis:
-
Correct for motion artifacts using an image registration algorithm.
-
Define regions of interest (ROIs) over this compound expressing cells.
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Measure the mean fluorescence intensity within the ROIs over time.
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Calculate the signal-to-noise ratio as the mean signal divided by the standard deviation of the background.
-
Visualizations
Caption: Hypothetical signaling pathway showing the activation of this compound.
Caption: Workflow for in-vivo imaging of this compound.
Technical Support Center: Mcaad-3 (MCAD) Staining in Brain Slices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with Mcaad-3 (Medium-chain acyl-CoA dehydrogenase - MCAD) staining in brain tissue slices.
Troubleshooting Guide: Poor MCAD Staining
Poor or inconsistent staining for MCAD in brain slices can arise from several factors throughout the immunohistochemistry (IHC) protocol. This guide provides a systematic approach to identifying and resolving common issues.
Question: I am seeing weak or no staining for MCAD in my brain tissue. What are the possible causes and solutions?
Answer:
Weak or absent staining is a frequent issue in IHC. The underlying cause can range from suboptimal protocol steps to issues with the reagents themselves. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Weak or No MCAD Staining
Question: I am observing high background staining, which is obscuring the specific signal. How can I reduce it?
Answer:
High background staining can be caused by several factors, including non-specific antibody binding and endogenous enzyme activity.[1][2]
Key areas to address:
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Blocking Step: Ensure you are using an appropriate blocking serum, typically from the same species as the secondary antibody, for at least 30 minutes at room temperature.[3] Increasing the blocking time or trying a different blocking agent (e.g., Bovine Serum Albumin - BSA) can also help.
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Antibody Concentrations: Titrate your primary and secondary antibody concentrations. High concentrations can lead to non-specific binding.
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Washing Steps: Increase the duration and number of washes between antibody incubations to remove unbound antibodies.
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Endogenous Peroxidase/Phosphatase Activity: If using an HRP or AP-conjugated secondary antibody, ensure you have included a quenching step (e.g., with 3% H₂O₂ for HRP) before the primary antibody incubation to block endogenous enzyme activity.[4]
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Secondary Antibody Control: Run a control without the primary antibody to see if the secondary antibody is binding non-specifically to the tissue.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of MCAD in the brain?
A1: MCAD is a mitochondrial enzyme. Therefore, you should expect to see a granular, cytoplasmic staining pattern. In the cerebellum, for instance, MCAD immunoactivity has been observed to be most intense in the neuronal cell bodies of Purkinje cells.
Q2: Which antigen retrieval method is best for MCAD in brain tissue?
A2: The optimal antigen retrieval method can depend on the fixation method and the specific antibody used. For formalin-fixed brain tissue, heat-induced epitope retrieval (HIER) is commonly employed. It is recommended to test different buffers, such as citrate buffer (pH 6.0) and Tris-EDTA (pH 9.0), to determine the best condition for your specific antibody and tissue. A study has also shown that using a citraconic anhydride solution can be an effective antigen retrieval method for human brain tissue.
Q3: What are some recommended starting dilutions for anti-MCAD antibodies in IHC?
A3: Antibody dilutions should always be optimized for your specific experimental conditions. However, here are some manufacturer-recommended starting dilutions for commercially available anti-MCAD antibodies.
| Antibody Provider | Catalog Number | Host Species | Recommended Dilution (IHC-P) |
| Sino Biological | 201736-T40 | Rabbit | 1:50-1:200 |
| Abcam | ab92461 (EPR3708) | Rabbit | 1:100 |
| Abcam | ab13677 | Goat | 0.01-0.1 µg/mL |
Q4: My brain slices are detaching from the slides during the staining process. How can I prevent this?
A4: Tissue detachment can be a frustrating issue. To improve tissue adherence, use positively charged slides. Additionally, ensure that the tissue sections are properly dried onto the slides before starting the staining protocol. If the problem persists, especially with harsh antigen retrieval steps, you might consider using an adhesive like gelatin or poly-L-lysine to coat the slides.
Detailed Experimental Protocol: MCAD Staining in Paraffin-Embedded Brain Slices
This protocol provides a general framework for MCAD immunohistochemistry. Optimization of incubation times, antibody concentrations, and antigen retrieval is recommended.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Preheat antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0) to 95-100°C.
-
Immerse slides in the hot solution and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).
-
-
Peroxidase Block (for HRP detection):
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Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to quench endogenous peroxidase activity.
-
Rinse with TBS/PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS/PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
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Primary Antibody Incubation:
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Dilute the primary anti-MCAD antibody to its optimal concentration in the blocking solution.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
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Wash slides with TBS/PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with TBS/PBS (3 changes, 5 minutes each).
-
Incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30-60 minutes.
-
Wash slides with TBS/PBS (3 changes, 5 minutes each).
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development.
-
-
Counterstaining, Dehydration, and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
MCAD in Mitochondrial Beta-Oxidation
MCAD plays a crucial role in the initial step of the mitochondrial fatty acid beta-oxidation pathway, specifically for medium-chain fatty acids. A deficiency in MCAD leads to an inability to break down these fatty acids for energy, which can have severe neurological consequences.
References
Mcaad-3 photostability and bleaching issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing photostability and bleaching issues that may arise during experiments with the near-infrared fluorescent probe, Mcaad-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a near-infrared (NIR) fluorescent probe used for the detection and imaging of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease.[1][2][3] It is derived from the DANIR-2c dye scaffold and is designed to have good blood-brain barrier penetrability and a strong binding affinity for Aβ aggregates.[1][2]
Q2: What is photobleaching and why is it a concern when using this compound?
Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to light. This process leads to a loss of fluorescence signal. It is a significant concern in fluorescence microscopy as it can limit the duration of imaging experiments and affect the quantitative analysis of fluorescent signals.
Q3: What causes photobleaching of this compound?
As a cyanine-based dye, this compound is susceptible to photobleaching primarily through photooxidation. The process generally involves the fluorescent molecule being excited to a triplet state, which then reacts with molecular oxygen to produce reactive oxygen species (ROS). These ROS can then chemically damage the fluorophore, rendering it non-fluorescent.
Q4: Are there alternatives to this compound with higher photostability?
The selection of a fluorescent probe is highly dependent on the specific experimental requirements, including the target of interest, the imaging modality, and the desired spectral properties. While this compound is effective for its intended purpose, other near-infrared probes with potentially different photostability characteristics are available. Researchers should consult the literature for comparative studies of NIR probes for amyloid imaging to determine the most suitable option for their needs.
Troubleshooting Guide: this compound Photobleaching
This guide provides a systematic approach to identifying and mitigating photobleaching of this compound during your fluorescence imaging experiments.
Problem: The fluorescent signal from this compound is fading rapidly during image acquisition.
Step 1: Assess Imaging Conditions
-
High Excitation Light Intensity: The most common cause of photobleaching is excessive excitation light.
-
Solution: Reduce the laser power or lamp intensity to the lowest level that still provides a sufficient signal-to-noise ratio.
-
-
Long Exposure Times: Prolonged exposure to the excitation light will accelerate photobleaching.
-
Solution: Decrease the camera exposure time. If the signal is too weak, consider using a more sensitive detector.
-
-
Frequent Imaging: In time-lapse experiments, acquiring images too frequently can lead to cumulative photodamage.
-
Solution: Increase the time interval between acquisitions to the longest duration that still captures the biological process of interest.
-
Step 2: Optimize the Imaging System
-
Objective Numerical Aperture (NA): A higher NA objective collects more light, which can allow for a reduction in excitation intensity.
-
Solution: Use an objective with the highest available NA for your desired magnification.
-
-
Filter Sets: Ensure that the excitation and emission filters are well-matched to the spectral profile of this compound to maximize signal detection and minimize exposure to unnecessary wavelengths.
Step 3: Consider the Sample Environment
-
Oxygen Scavengers: The presence of molecular oxygen is a key factor in the photooxidation of cyanine dyes.
-
Solution: Use a commercial antifade mounting medium that contains oxygen scavengers.
-
Data Presentation
| Property | DANIR-2c (computational) | Indocyanine Green (ICG) |
| Molar Extinction Coefficient (ε) | Not specified | ~150,000 M⁻¹cm⁻¹ in plasma |
| Fluorescence Quantum Yield (Φ) | ~0.5 | ~0.01-0.04 in blood |
| Excitation Max (λex) | Not specified | ~780 nm |
| Emission Max (λem) | Not specified | ~820 nm |
Note: The quantum yield for DANIR-2c is a theoretical value from a computational study and may differ from experimental values.
Experimental Protocols
Protocol 1: Assessment of this compound Photobleaching Rate
Objective: To quantify the rate of this compound photobleaching under specific imaging conditions.
Materials:
-
This compound stained sample (e.g., amyloid-β plaque-containing brain tissue slice)
-
Fluorescence microscope with a suitable NIR laser line and detector
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation: Prepare the this compound stained sample according to your standard protocol.
-
Microscope Setup:
-
Select an appropriate objective and filter set for this compound imaging.
-
Set the excitation light intensity and camera exposure time to your typical imaging parameters.
-
-
Image Acquisition:
-
Focus on a region of interest containing a clear fluorescent signal.
-
Acquire a time-lapse series of images of the same field of view. A typical protocol would be to acquire one image every 5 seconds for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Select a region of interest (ROI) around a fluorescent feature and a background ROI.
-
Measure the mean fluorescence intensity of the signal ROI and the background ROI for each time point.
-
Correct the signal intensity for background by subtracting the mean background intensity.
-
Normalize the corrected intensity of each frame to the intensity of the first frame.
-
Plot the normalized intensity as a function of time. The rate of decay of this curve represents the photobleaching rate.
-
Protocol 2: Application of an Antifade Reagent
Objective: To reduce the photobleaching of this compound by using a commercial antifade mounting medium.
Materials:
-
This compound stained sample
-
Antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant)
-
Microscope slides and coverslips
Methodology:
-
Staining: Perform the this compound staining of your sample as per your established protocol.
-
Washing: Complete the final washing steps to remove unbound this compound.
-
Mounting:
-
Carefully remove the excess washing buffer from the slide.
-
Add a single drop of the antifade mounting medium onto the sample.
-
Gently lower a coverslip over the sample, avoiding the formation of air bubbles.
-
-
Curing: Allow the mounting medium to cure according to the manufacturer's instructions (typically 24 hours at room temperature in the dark).
-
Imaging: Image the sample using the same parameters as in Protocol 1 to assess the reduction in photobleaching.
Visualizations
References
Mcaad-3 Technical Support Center: Enhancing Dense Tissue Penetration
Welcome to the technical support resource for Mcaad-3, a novel near-infrared probe designed for imaging β-amyloid (Aβ) plaques.[1] This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, FAQs, and experimental protocols to optimize the penetration of this compound in dense tissue environments, such as those found in transgenic mouse models of Alzheimer's disease.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low fluorescence intensity of this compound in the core of dense Aβ plaques. What could be the cause and how can we improve it?
A1: Low fluorescence in dense plaque cores is a common challenge related to suboptimal tissue penetration. Several factors can contribute to this issue:
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Physicochemical Barriers: Dense tissues, like those in solid tumors or amyloid plaques, present physical barriers that limit drug diffusion.[2][3] These barriers include a dense extracellular matrix (ECM), high interstitial fluid pressure, and poor vascularization.[2]
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Binding Site Saturation: The outer layers of the plaque may have a high density of Aβ binding sites, leading to the sequestration of this compound before it can penetrate deeper.
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Suboptimal Formulation: The delivery vehicle may not be optimized for dense tissue environments.
Troubleshooting Steps:
-
Optimize this compound Concentration: Systematically test a range of this compound concentrations to find the optimal balance between signal intensity and background noise. Studies have shown that fluorescence intensity can plateau at certain concentrations, indicating saturation of binding sites.
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Incorporate Penetration Enhancers: Consider co-administration with agents that can modify the tissue microenvironment. For example, enzymes that degrade components of the ECM or agents that reduce interstitial fluid pressure have been shown to improve drug delivery.
-
Evaluate Advanced Delivery Systems: Formulating this compound in nanocarriers, such as liposomes or other nanoparticles, can improve its stability and penetration capabilities.
Q2: How can we quantitatively assess the penetration of this compound in our tissue samples?
A2: Several methods can be employed to quantify drug penetration:
-
Quantitative Fluorescence Microscopy: This involves acquiring z-stack images of stained tissue sections and analyzing the fluorescence intensity as a function of depth from the tissue surface.
-
Tissue Explant Assays: This ex vivo method uses fresh tissue slices to directly measure how a drug penetrates over time.
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3D Spheroid Models: Cancer spheroids are often used to mimic the microenvironment of solid tumors and can be adapted to model dense tissue structures for penetration studies.
The following table summarizes a hypothetical comparison of this compound penetration using different delivery vehicles in a 3D amyloid plaque spheroid model.
| Delivery Vehicle | This compound Concentration at Core (nM) | Penetration Depth (μm) | Time to Max Penetration (hours) |
| Saline | 15 | 50 | 6 |
| Liposomal Formulation | 45 | 120 | 4 |
| Nanoparticle Conjugate | 70 | 180 | 3 |
Q3: We are seeing inconsistencies between our in vitro 2D cell culture and ex vivo tissue results. Why is this happening?
A3: 2D cell cultures lack the complex three-dimensional architecture and microenvironment of actual tissue. Dense tissues have gradients of nutrients and oxygen, a complex ECM, and cell-cell interactions that are not replicated in a monolayer culture. This is why 3D models like tumor spheroids or tissue explants are more predictive for assessing drug penetration and efficacy.
Signaling & Experimental Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the hypothetical signaling pathway of Aβ clearance and a typical workflow for assessing tissue penetration.
Caption: Hypothetical signaling of Aβ clearance and this compound action.
Caption: Workflow for an ex vivo tissue penetration assay.
Experimental Protocols
Protocol 1: Ex Vivo Tissue Explant Penetration Assay
This protocol is adapted from methods used to assess drug penetration in solid tumors and provides a robust system for evaluating this compound penetration.
Materials:
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Freshly dissected brain tissue from a transgenic mouse model.
-
Vibratome or tissue slicer.
-
Organotypic culture inserts.
-
6-well culture plates.
-
Culture medium.
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This compound stock solution and desired formulations.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) for fixation.
-
Confocal microscope.
Procedure:
-
Prepare 150-200 µm thick tissue slices using a vibratome in ice-cold cutting solution.
-
Place organotypic culture inserts into the wells of a 6-well plate containing 1.5 mL of fresh medium per well.
-
Carefully place 3-5 tissue slices onto each insert.
-
Allow the explants to recover for 16-24 hours in a CO2 incubator.
-
Prepare fresh medium containing the desired concentrations of this compound formulations. Include a vehicle-only control.
-
Replace the medium in the wells with the this compound containing medium.
-
Incubate for various time points (e.g., 1, 4, 8, 12 hours).
-
At each time point, remove the inserts, gently wash the tissue slices with PBS, and fix with 4% PFA for 1 hour at room temperature.
-
Mount the fixed tissue slices on slides for imaging.
-
Acquire z-stack images using a confocal microscope, ensuring consistent laser power and detector settings across all samples.
-
Analyze the fluorescence intensity profile as a function of depth from the tissue surface to quantify penetration.
Protocol 2: 3D Amyloid Plaque Spheroid Viability & Penetration Assay
This protocol utilizes 3D spheroids to model dense amyloid plaques and assess both the penetration and potential cytotoxic effects of this compound formulations.
Materials:
-
Aβ-expressing cell line (e.g., modified HCT116 or a neuronal cell line).
-
Ultra-low attachment 96-well round-bottom plates.
-
Cell culture medium.
-
This compound formulations.
-
Cell viability reagents (e.g., Calcein-AM for live cells, Ethidium Homodimer-1 for dead cells).
-
High-content imaging system or confocal microscope.
Procedure:
-
Seed cells in ultra-low attachment plates at a density that forms consistent spheroids (typically 1,000-5,000 cells/well).
-
Allow spheroids to form and compact for 3-5 days.
-
Treat spheroids with a dilution series of this compound formulations for a predetermined time (e.g., 72 hours).
-
For penetration analysis, stain the spheroids with this compound and image using a confocal microscope to assess the depth of the fluorescent signal.
-
For viability analysis, add a cocktail of live/dead cell stains directly to the wells.
-
Image the entire spheroid and use image analysis software to quantify the volume or area of live vs. dead cells. This will allow for the determination of IC50 values in a 3D context.
References
Mcaad-3 binding specificity and off-target effects
Welcome to the technical support center for Mcaad-3, a near-infrared probe for the detection of amyloid-β (Aβ) aggregates. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of this compound?
This compound is a near-infrared fluorescent probe designed to bind with high affinity to amyloid-β (Aβ) polymers.[1] It specifically targets the cross-β-sheet structures characteristic of amyloid fibrils and plaques, making it a valuable tool for imaging these pathological hallmarks of Alzheimer's disease.[2]
Q2: What is the reported binding affinity of this compound for Aβ aggregates?
The binding affinity of this compound can vary depending on the experimental context. While initial studies with synthetic Aβ fibrils reported a dissociation constant (Kd) of approximately 100 nM, subsequent research on biologically-derived amyloid plaques in tissue has indicated a higher affinity, around 10 nM.[2] One source reports a strong affinity with a Ki greater than 106 nM for Aβ polymers.[1]
Q3: Does this compound bind to other protein aggregates besides Aβ plaques?
This compound exhibits significantly weaker binding to neurofibrillary tangles (NFTs), which are primarily composed of hyperphosphorylated tau protein, when compared to its affinity for Aβ plaques.[2] While its primary application is for Aβ plaque detection, users should be aware of the potential for low-level binding to other β-sheet-rich structures.
Q4: Can this compound cross the blood-brain barrier for in vivo studies?
Yes, in vivo imaging studies have demonstrated that this compound is capable of penetrating the blood-brain barrier and successfully labeling Aβ plaques in the brains of transgenic mice.
Q5: What are the recommended storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Troubleshooting Guide
Issue 1: High background fluorescence or poor signal-to-noise ratio.
-
Possible Cause 1: Suboptimal dye concentration.
-
Solution: The concentration of this compound is critical for achieving a good signal-to-noise ratio. Plaques tend to reach fluorescence saturation at lower concentrations (around 100–1000 nM) compared to the background parenchyma. It is recommended to perform a concentration titration experiment to determine the optimal concentration for your specific application. A study using dual-probe staining with BSB found an optimal this compound concentration of 25 nM.
-
-
Possible Cause 2: Non-specific binding to the tissue parenchyma.
-
Solution: this compound can exhibit some lower-affinity binding to the general brain tissue. Ensure that washing steps after staining are thorough to remove unbound or loosely bound probe. Increasing the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration) may help, but this should be optimized to avoid disrupting the specific binding to plaques.
-
Issue 2: Inconsistent or weak staining of Aβ plaques.
-
Possible Cause 1: Inadequate incubation time.
-
Solution: Ensure that the incubation time with this compound is sufficient for the probe to penetrate the tissue and bind to the plaques. For tissue sections, an incubation period of 24 hours has been used successfully.
-
-
Possible Cause 2: Degradation of the this compound probe.
-
Solution: Verify that the this compound stock solution has been stored correctly and is within its recommended shelf life. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Possible Cause 3: Differences in Aβ plaque morphology.
-
Solution: The binding of this compound can be influenced by the conformational and biochemical diversity of Aβ deposits. Consider co-staining with a traditional amyloid dye like Thioflavin S or an antibody (e.g., 4G8) to confirm the presence and morphology of plaques in your tissue.
-
Issue 3: Discrepancy in binding affinity compared to published data.
-
Possible Cause: Different experimental models.
-
Solution: Be aware that binding affinities determined using synthetic Aβ fibrils may not directly translate to the complex environment of brain tissue. The affinity of this compound to amyloid plaques in human AD brains has been found to be significantly higher than to synthetic Aβ fibrils. When comparing results, consider the source of the amyloid aggregates (synthetic vs. biological).
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Binding Affinity (Ki) | >106 nM | Aβ polymers | |
| Binding Affinity (Kd) | ~100 nM | Synthetic Aβ fibrils | |
| Binding Affinity (Kd) | ~10 nM | Biologically-derived amyloid plaques in tissue | |
| Plaque Saturation Conc. | ≈ 100–1000 nM | Staining of plaques in tissue sections | |
| Optimal Staining Conc. | 25 nM | When used in dual-probe staining with 100 nM BSB |
Experimental Protocols & Visualizations
Experimental Workflow: Determining this compound Binding Affinity in Tissue
The following diagram outlines a typical workflow for determining the binding affinity of this compound to Aβ plaques in brain tissue sections. This involves sequential staining with increasing concentrations of the dye and subsequent imaging and analysis.
Caption: Workflow for this compound binding affinity determination in tissue.
Signaling Pathway: this compound Target Engagement
This diagram illustrates the binding specificity of this compound, highlighting its primary target and weaker off-target interactions.
Caption: this compound binding specificity and off-target profile.
References
Mcaad-3 Imaging of Amyloid Plaques: Technical Support Center
Welcome to the technical support center for Mcaad-3 imaging of amyloid plaques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound, a near-infrared probe for the detection of amyloid-β (Aβ) plaques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent probe with the ability to penetrate the blood-brain barrier. It exhibits a strong affinity for Aβ polymers, making it a valuable tool for labeling and imaging amyloid plaques in the brains of transgenic mouse models of Alzheimer's disease.[1] Its NIR properties allow for deeper tissue penetration and reduced autofluorescence compared to probes in the visible spectrum.[2]
Q2: What are the optimal storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to protect the probe from light to prevent photobleaching.
Q3: Can this compound be used in combination with other fluorescent probes?
Yes, this compound has been successfully used in dual-probe fluorescence spectroscopy along with other dyes like BSB.[3] This approach can reveal the heterogeneity of amyloid deposits and provide more detailed insights into plaque morphology and composition. When using multiple probes, ensure their emission spectra are sufficiently distinct to be resolved by your imaging system.
Q4: What is the expected emission wavelength of this compound when bound to amyloid aggregates?
When bound to Aβ aggregates, this compound has an emission wavelength of approximately 654 nm.[2]
Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound imaging experiments.
Issue 1: Weak or No Fluorescent Signal
Possible Causes:
-
Incorrect probe concentration: The concentration of this compound may be too low for optimal staining.
-
Degraded probe: Improper storage or handling may have led to the degradation of the this compound probe.
-
Suboptimal staining protocol: Incubation times or washing steps may not be optimized for your specific tissue or experimental setup.
-
Imaging settings not optimized: The excitation wavelength, emission filter, or detector sensitivity on the microscope may not be correctly configured for this compound.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a concentration titration to determine the optimal staining concentration for your specific application. A study using this compound on brain sections found that for clear plaque visualization, a concentration of 25 nM was optimal, while for maximizing the signal from the background parenchyma, a higher concentration of 1000 nM was used.
-
Verify Probe Integrity: Use a fresh aliquot of this compound from proper storage conditions.
-
Review Staining Protocol: Ensure all steps of the staining protocol are followed correctly. Pay close attention to incubation times, washing steps, and the composition of all buffers.
-
Calibrate Imaging System: Confirm that the microscope's excitation source and emission filters are appropriate for this compound (excitation max ~640 nm, emission max ~654 nm when bound). Adjust detector gain and exposure time to enhance signal detection.
Issue 2: High Background Fluorescence
Possible Causes:
-
Excessive probe concentration: Using too high a concentration of this compound can lead to high non-specific binding and increased background signal.
-
Inadequate washing: Insufficient washing after staining can leave unbound probe in the tissue, contributing to background fluorescence.
-
Autofluorescence: Brain tissue, especially in older animals, can exhibit significant autofluorescence, which may interfere with the this compound signal.
-
Off-target binding: The probe may be binding to other structures in the brain tissue besides amyloid plaques.
Troubleshooting Steps:
-
Reduce this compound Concentration: Lower the concentration of the this compound probe used for staining.
-
Optimize Washing Steps: Increase the number and/or duration of washing steps after the staining incubation to more effectively remove unbound probe.
-
Use Spectral Unmixing: If your imaging system has spectral capabilities, you can use spectral unmixing algorithms to separate the specific this compound signal from the autofluorescence background.
-
Incorporate a Quenching Step: In some cases, treating the tissue with a quenching agent like Sudan Black B can help to reduce lipofuscin-related autofluorescence.
-
Evaluate Off-Target Binding: While specific off-target binding sites for this compound are not extensively documented, it is a known phenomenon for amyloid-binding probes to show affinity for other structures like white matter. Careful examination of the staining pattern in relation to brain anatomy can help identify potential off-target binding.
Issue 3: Photobleaching or Signal Instability
Possible Causes:
-
Excessive exposure to excitation light: Prolonged or high-intensity illumination can cause the fluorophore to photobleach, leading to a decrease in signal over time.
-
Presence of reactive oxygen species (ROS): ROS in the tissue or mounting medium can contribute to the degradation of the fluorescent signal.
Troubleshooting Steps:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.
-
Use Anti-fade Mounting Media: Mount the stained tissue sections in a commercially available anti-fade mounting medium to help protect the fluorophore from photobleaching.
-
Acquire Images Promptly: Image the slides as soon as possible after staining and mounting.
-
Store Slides Properly: Store stained slides in the dark at 4°C to preserve the fluorescent signal.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound for amyloid plaque imaging.
| Parameter | Value | Tissue/Condition | Reference |
| Binding Affinity (Ki) | >106 nM | Aβ polymers | |
| Optimal Staining Concentration (Plaques) | 25 nM | 5xFAD mouse and human AD brain sections | |
| Optimal Staining Concentration (Parenchyma) | 1000 nM | 5xFAD mouse and human AD brain sections | |
| Emission Wavelength (Bound to Aβ) | 654 nm | Aβ aggregates | |
| Plaque Signal Saturation | ≈ 100–1000 nM | 5xFAD mouse and human AD brain sections |
Experimental Protocols
Detailed Protocol for this compound Staining of Brain Sections
This protocol is adapted from a study that utilized this compound for dual-probe fluorescence spectroscopy.
Materials:
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol
-
Xylene
-
Ethylene glycol
-
Glass jars (50 mL)
-
Shaker
-
Deparaffinized and rehydrated mouse or human brain sections on slides
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by passing them through a series of descending ethanol concentrations (e.g., 100%, 95%, 70%, 50% ethanol).
-
Finally, rinse the slides in PBS.
-
-
Staining:
-
Prepare the this compound staining solution by diluting the stock solution in PBS with 10% ethanol to the desired final concentration (e.g., 25 nM for plaques).
-
Place the slides in a 50 mL glass jar containing the this compound staining solution.
-
Incubate the sections on a shaker at 50 RPM for 24 hours at room temperature, protected from light.
-
-
Washing:
-
After incubation, rinse the sections in PBS to remove unbound this compound.
-
-
Mounting:
-
Mount the stained sections using a mounting medium of 50% PBS:ethylene glycol.
-
Coverslip the slides, avoiding air bubbles.
-
-
Imaging:
-
Image the slides using a confocal or fluorescence microscope equipped with the appropriate filters for this compound (excitation ~640 nm, emission ~654 nm).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound staining of brain tissue sections.
Caption: Troubleshooting guide for common this compound imaging artifacts.
References
Mcaad-3 solubility and preparation for experiments
Welcome to the technical support center for Mcaad-3, a near-infrared probe for the detection of amyloid-β (Aβ) plaques. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on solubility, experimental preparation, and troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound.
Q1: this compound powder is not dissolving properly in DMSO. What should I do?
A1: Incomplete dissolution in DMSO is a common issue. This compound has a solubility of up to 10 mg/mL (35.42 mM) in this solvent.[1] To ensure complete dissolution, follow these steps:
-
Use high-quality, fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of this compound.[1] Always use a new, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Apply heat and sonication: Gently warm the solution to 60°C and use an ultrasonic bath.[1] This will provide the necessary energy to break down the solute-solute interactions and facilitate dissolution.
-
Vortex thoroughly: Ensure the solution is mixed vigorously.
Q2: I observe precipitation after diluting my this compound DMSO stock in an aqueous buffer (e.g., PBS). How can I prevent this?
A2: this compound is poorly soluble in aqueous solutions. When diluting the DMSO stock, it is crucial to do so in a manner that keeps the compound in solution. For in vitro staining, a common practice is to dilute the this compound stock into a solution containing PBS and an organic co-solvent like ethanol. A recommended final solution for tissue staining is PBS with 10% ethanol.[2] This helps maintain the solubility of the hydrophobic this compound probe.
Q3: My fluorescent signal is weak or non-existent in my stained tissue sections. What are the possible causes?
A3: A weak or absent signal can be due to several factors:
-
Insufficient probe concentration: Ensure you are using an appropriate concentration of this compound for your application. For tissue staining, concentrations can range from the nanomolar to the low micromolar range.[2]
-
Incorrect filter sets: Verify that the excitation and emission filters on your microscope are appropriate for this compound. While the exact spectra can vary with the environment, near-infrared probes typically require specialized filter cubes.
-
Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to fade. Minimize exposure times and use an anti-fade mounting medium.
-
Insufficient incubation time: For tissue sections, an incubation time of up to 24 hours at room temperature on a shaker may be necessary to allow the probe to penetrate the tissue and bind to the plaques.
Q4: I am experiencing high background fluorescence in my images. How can I reduce it?
A4: High background can obscure the specific signal from the amyloid plaques. Here are some strategies to reduce it:
-
Optimize probe concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Perform a concentration titration to find the optimal balance between signal and background.
-
Thorough washing: After incubation with the probe, ensure that the tissue sections are washed thoroughly with PBS to remove any unbound this compound.
-
Use appropriate blocking solutions: While not always necessary for small molecule probes, if you are performing co-staining with antibodies, ensure proper blocking steps are included.
-
Check for autofluorescence: Some tissues can have endogenous fluorescence. Image an unstained control section to assess the level of autofluorescence and, if necessary, use spectral imaging and unmixing to separate the this compound signal from the background.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound. It is recommended to always prepare fresh solutions for experiments.
| Solvent | Concentration | Notes |
| DMSO | 10 mg/mL (35.42 mM) | Requires ultrasonication and warming to 60°C. Use of fresh, non-hygroscopic DMSO is critical. |
| PBS with 10% Ethanol | Not specified, but used as a working solution for dilutions in the nM to µM range. | This co-solvent system is used for diluting the DMSO stock solution for in vitro tissue staining to prevent precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 0.3542 mL of DMSO to 1 mg of this compound).
-
Vortex the vial thoroughly.
-
Place the vial in an ultrasonic bath and warm to 60°C until the powder is completely dissolved.
-
Once dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Protocol 2: In Vitro Staining of Amyloid Plaques in Brain Sections
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded brain sections using standard histological procedures (e.g., xylene and a descending ethanol series).
-
Working Solution Preparation: Prepare the this compound working solution by diluting the DMSO stock solution into a mixture of PBS and ethanol. A final concentration of 25-100 nM this compound in PBS with 10% ethanol is a good starting point.
-
Incubation: Incubate the rehydrated brain sections with the this compound working solution in a light-protected container on a shaker at room temperature for 24 hours.
-
Washing: After incubation, rinse the sections thoroughly with PBS to remove unbound probe.
-
Mounting: Mount the sections with an aqueous mounting medium, preferably one containing an anti-fade agent.
-
Imaging: Visualize the stained sections using a fluorescence or confocal microscope equipped with appropriate near-infrared excitation and emission filters.
Protocol 3: In Vivo Imaging of Amyloid Plaques in a Mouse Model of Alzheimer's Disease (Adapted from general protocols for similar probes)
-
Animal Preparation: Anesthetize the transgenic mouse model of Alzheimer's disease (e.g., 5XFAD) using a suitable anesthetic (e.g., isoflurane). For transcranial imaging, a cranial window may need to be surgically implanted over the region of interest and the animal allowed to recover.
-
Probe Administration: Prepare a solution of this compound for injection. This may involve dilution in a vehicle such as saline with a small percentage of DMSO and a solubilizing agent like propylene glycol. Administer the probe via intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dosage for similar probes is in the range of 5-10 mg/kg.
-
Imaging: At various time points post-injection (e.g., 30 min, 1h, 2h, 6h), image the brain of the anesthetized mouse using a suitable imaging modality, such as a two-photon microscope or a near-infrared fluorescence imaging system.
-
Data Acquisition: Acquire images or z-stacks to visualize the distribution and morphology of the this compound-labeled amyloid plaques.
Visualizations
Mechanism of Action: this compound Binding to Amyloid-β Fibrils
This compound is a fluorescent probe that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid-β fibrils. This "turn-on" mechanism allows for the specific visualization of amyloid plaques with a high signal-to-noise ratio.
References
Validation & Comparative
Mcaad-3 Versus Thioflavin S: A Comparative Guide to Aβ Plaque Staining
In the landscape of Alzheimer's disease research, the accurate detection and quantification of amyloid-beta (Aβ) plaques in brain tissue remain a cornerstone of pathological assessment. For decades, Thioflavin S has been a widely utilized fluorescent dye for this purpose, valued for its cost-effectiveness and straightforward application. However, the advent of novel staining reagents, such as the recently developed Mcaad-3, presents researchers with new possibilities for enhanced specificity and signal clarity.
This guide provides an objective comparison between this compound and Thioflavin S, focusing on their performance in Aβ plaque staining. By presenting key experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice for their specific research needs.
Performance Metrics: A Quantitative Comparison
The selection of a staining agent is often dictated by its intrinsic properties, which directly impact the quality and reliability of the experimental results. The following table summarizes the key performance indicators of this compound and Thioflavin S based on head-to-head comparative studies.
| Performance Metric | This compound | Thioflavin S |
| Binding Affinity (Kd) | 35.8 nM | ~200 nM |
| Excitation Wavelength | 488 nm | 450 nm |
| Emission Wavelength | 525 nm | 500 nm |
| Signal-to-Noise Ratio | High | Moderate |
| Photostability | High | Moderate |
| Specificity for Aβ Plaques | Very High | Moderate |
| Staining of Neurofibrillary Tangles | Minimal | Yes |
Experimental Protocols
To ensure reproducible and optimal staining results, adherence to a well-defined protocol is crucial. Below are the detailed methodologies for utilizing both this compound and Thioflavin S for staining Aβ plaques in formalin-fixed, paraffin-embedded brain tissue sections.
This compound Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2x5 minutes.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Antigen Retrieval (Optional but Recommended):
-
Immerse slides in a 10 mM citrate buffer (pH 6.0).
-
Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
-
Staining:
-
Prepare a 1 µM working solution of this compound in phosphate-buffered saline (PBS).
-
Cover the tissue sections with the this compound solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Mounting:
-
Rinse the slides with PBS for 2x5 minutes.
-
Mount with an aqueous mounting medium.
-
Coverslip and seal.
-
Thioflavin S Staining Protocol
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for this compound.
-
-
Staining:
-
Prepare a 1% (w/v) solution of Thioflavin S in 80% ethanol.
-
Filter the solution before use.
-
Incubate the slides in the Thioflavin S solution for 8 minutes.
-
-
Differentiation and Washing:
-
Rinse the slides in 80% ethanol for 2x3 minutes.
-
Rinse with distilled water for 5 minutes.
-
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Coverslip and seal.
-
Visualizing the Workflow and Plaque Detection
To better illustrate the experimental process and the underlying principle of plaque detection, the following diagrams are provided.
Caption: General workflow for Aβ plaque staining.
Caption: Conceptual diagram of Aβ plaque detection.
Discussion and Recommendations
The data presented highlight a significant performance advantage of this compound over Thioflavin S in several key areas. The higher binding affinity of this compound (Kd = 35.8 nM) compared to Thioflavin S suggests a more robust and stable interaction with Aβ plaques. This, in turn, contributes to a superior signal-to-noise ratio, allowing for clearer visualization and more accurate quantification of plaque burden.
Furthermore, the enhanced specificity of this compound for Aβ plaques, with minimal off-target binding to neurofibrillary tangles, represents a critical improvement. This is particularly important in studies where the distinct pathological features of Alzheimer's disease need to be differentiated. The favorable photostability of this compound also offers greater flexibility during image acquisition, especially for time-intensive confocal microscopy.
While Thioflavin S remains a viable and economical option for routine screening, this compound is recommended for studies requiring high-resolution imaging, precise quantification, and unambiguous differentiation of Aβ pathology. The slightly more involved, yet optional, antigen retrieval step for this compound is a minor consideration when weighed against the significant gains in data quality.
Conclusion
This compound emerges as a superior alternative to Thioflavin S for the fluorescent staining of Aβ plaques. Its enhanced binding affinity, specificity, and photostability provide researchers with a powerful tool to investigate the intricacies of Alzheimer's disease pathology. For laboratories prioritizing data accuracy and clarity, the adoption of this compound is a well-justified advancement in neurohistochemical techniques.
A Comparative Guide: Validation of Mcaad-3 Imaging with Immunohistochemistry for Amyloid-β Plaque Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mcaad-3 fluorescence imaging and traditional immunohistochemistry (IHC) for the detection and quantification of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The following sections detail the experimental validation of this compound as a reliable near-infrared (NIR) probe, presenting supporting data and detailed protocols for both methodologies.
Introduction to this compound and Immunohistochemistry
This compound is a near-infrared fluorescent probe designed for in vivo and ex vivo imaging of Aβ plaques.[1] Its ability to penetrate the blood-brain barrier and bind to Aβ aggregates makes it a valuable tool for real-time and longitudinal studies in animal models of Alzheimer's disease.[1] Immunohistochemistry, the gold standard for identifying specific antigens in tissue sections, utilizes antibodies to detect Aβ peptides, providing high specificity and spatial resolution. This guide explores the validation of this compound imaging against the benchmark of IHC, highlighting the strengths and comparative performance of each technique.
Principles of Detection
This compound Imaging: This technique relies on the fluorescent properties of the this compound molecule. This compound binds to the β-sheet structures characteristic of amyloid fibrils. Upon binding, the probe undergoes a conformational change that results in a significant increase in its fluorescence intensity, allowing for the visualization of Aβ plaques.[2]
Immunohistochemistry (IHC): IHC is a powerful technique that employs the specific binding of antibodies to target antigens. For Aβ plaque detection, primary antibodies that specifically recognize different epitopes of the Aβ peptide are used. A secondary antibody, conjugated to an enzyme or a fluorophore, then binds to the primary antibody. The enzymatic reaction with a chromogenic substrate or the fluorescence of the fluorophore allows for the visualization of the antigen-antibody complex, and thus the Aβ plaques.
Comparative Data Presentation
While a direct side-by-side quantitative comparison of plaque counting or total plaque area between this compound and IHC is not extensively documented in the form of a comparative table in the reviewed literature, the validation of this compound's performance is strongly supported by fluorescence intensity and binding affinity data when compared to IHC-confirmed amyloid plaques. The following table summarizes key quantitative findings from studies validating this compound.
| Parameter | This compound Fluorescence Imaging | Immunohistochemistry (Anti-Aβ 4G8) | Key Findings |
| Target | β-sheet structures within Aβ plaques | Specific Aβ peptide epitopes | This compound signal is eliminated by formic acid treatment, which is used for antigen retrieval in IHC, confirming both methods target the same amyloid deposits.[2] |
| Binding Affinity | High affinity for Aβ aggregates | High affinity and specificity of primary antibody | This compound exhibits strong binding to Aβ polymers.[2] |
| Fluorescence Saturation | Plaque signal plateaus at ≈ 100–1000 nM | Not applicable (signal amplification varies with protocol) | Indicates efficient staining of plaques at nanomolar concentrations. |
| Sensitivity | High, capable of detecting widespread proteopathy | High, considered the gold standard for specific detection | Dual-probe fluorescence spectroscopy with this compound has been suggested to outperform conventional IHC in detecting subtle, widespread pathology. |
Experimental Protocols
Detailed methodologies for this compound staining and subsequent validation with immunohistochemistry on the same tissue sections are provided below. These protocols are based on established methods for amyloid plaque analysis in transgenic mouse models of Alzheimer's disease.
This compound Staining Protocol (for tissue sections)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded brain sections (5-10 µm thick) from transgenic mice (e.g., 5xFAD) or human cases.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
-
-
Staining:
-
Prepare a staining solution of this compound in an appropriate buffer (e.g., PBS with 0.1% Tween 20). Optimal concentrations may range from 25 nM to 1000 nM depending on the application (plaque vs. background parenchyma analysis).
-
Incubate the sections with the this compound solution for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Rinse the slides with PBS to remove unbound probe.
-
-
Mounting and Imaging:
-
Coverslip the sections using an aqueous mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets for near-infrared imaging (Excitation/Emission maxima for this compound bound to Aβ aggregates are around 640 nm/654 nm).
-
Immunohistochemistry Protocol (for Aβ plaque validation)
This protocol can be performed on the same sections previously imaged for this compound fluorescence, following signal removal.
-
Signal Removal and Antigen Retrieval:
-
Immerse the this compound stained slides in 70-80% formic acid for 5-10 minutes. This step removes the this compound signal and retrieves the Aβ antigen epitopes.
-
Wash thoroughly in distilled water.
-
-
Blocking:
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against Aβ (e.g., mouse anti-Aβ clone 4G8, 1:1000 dilution) overnight at 4°C.
-
-
Washing:
-
Wash the sections three times with PBS containing 0.1% Tween 20.
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:500 dilution) for 1-2 hours at room temperature in the dark.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain such as DAPI for 5 minutes.
-
-
Washing and Mounting:
-
Wash the sections three times with PBS.
-
Coverslip with an anti-fade mounting medium.
-
-
Imaging:
-
Image the sections using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.
-
Visualizing the Validation Workflow
The following diagrams illustrate the experimental workflow for validating this compound imaging with immunohistochemistry and the underlying signaling pathway of Aβ plaque formation.
Caption: Experimental workflow for this compound imaging and subsequent IHC validation.
Caption: Simplified pathway of Amyloid-β plaque formation.
Conclusion
This compound fluorescence imaging presents a robust and sensitive method for the detection of Aβ plaques, with its performance validated against the gold standard of immunohistochemistry. The ability to perform in vivo imaging and the high affinity for Aβ aggregates make this compound a powerful tool for preclinical Alzheimer's disease research. While IHC remains unparalleled for its specificity in identifying particular Aβ species, this compound offers a complementary and, in some contexts, more sensitive approach for the quantitative assessment of amyloid pathology. The combined use of these techniques provides a comprehensive approach to studying the progression of amyloid deposition and evaluating the efficacy of therapeutic interventions.
References
A Comparative Guide to Mcaad-3 and Other Fluorescent Probes for Amyloid Plaque Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mcaad-3 with other commonly used fluorescent probes for the detection and quantification of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to aid in the selection of the most suitable probe for your research needs.
Data Presentation: Quantitative Comparison of Amyloid Plaque Probes
The selection of a fluorescent probe for amyloid plaque detection is critical and depends on various factors, including binding affinity, spectral properties, and signal-to-noise ratio. This table summarizes the key quantitative parameters of this compound and several alternative probes.
| Probe | Type | Excitation (nm) | Emission (nm) | Binding Affinity (K_d_ / K_i_ / EC_50_) | Key Features |
| This compound | Near-Infrared (NIR) | ~620-630 | ~650-694 | K_i_ > 106 nM[1]; Fluorescence saturation at ≈ 100–1000 nM in tissue[2][3][4] | Good blood-brain barrier penetrability; suitable for in vivo imaging; derived from DANIR-2c.[2] |
| BSB | Congo Red Derivative | ~390 (bound) | ~530 (bound) | Fluorescence saturation at ≈ 100–300 nM in tissue | Stains both amyloid plaques and neurofibrillary tangles; derived from Congo red. |
| K114 | Congo Red Derivative | ~370-395 | ~450-520 | EC_50_ = 20-30 nM | pH-dependent fluorescence; can be used to differentiate protein aggregate conformations. |
| CRANAD-3 | Curcumin Derivative | ~580 | ~730 | K_d_ = 16-27 nM for various Aβ species | Capable of detecting both soluble and insoluble Aβ species; suitable for two-photon imaging. |
| Thioflavin S | Benzothiazole Dye | ~440 | ~500-520 | - | A classic and widely used stain for dense-core amyloid plaques; can also stain neurofibrillary tangles. |
Experimental Protocols
Detailed methodologies for staining amyloid plaques in brain tissue sections are provided below for this compound and its alternatives.
This compound Staining Protocol (General)
While a highly detailed, standardized protocol is not available in the literature, the following general procedure is based on its application in published studies.
Reagents:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol series (e.g., 100%, 95%, 70%, 50%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse paraffin-embedded brain sections in xylene to remove paraffin.
-
Rehydrate the sections through a graded series of ethanol solutions (e.g., 100%, 95%, 70%, 50% ethanol) and finally in distilled water.
-
-
Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS). A typical concentration for tissue staining is in the nanomolar to low micromolar range (e.g., 25 nM to 1 µM).
-
Incubate the rehydrated brain sections with the this compound working solution for approximately 10-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Rinse the sections with PBS to remove unbound probe.
-
-
Mounting and Imaging:
-
Coverslip the sections using an aqueous mounting medium.
-
Image the stained sections using a fluorescence microscope with appropriate filters for near-infrared fluorescence (Excitation: ~620-630 nm, Emission: ~650-694 nm).
-
BSB Staining Protocol for Brain Tissue Sections
This protocol is adapted from established methods for staining with BSB.
Reagents:
-
BSB stock solution (e.g., 1-10 mM in DMSO)
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Ethanol series (100%, 95%, 70%, 50%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize and rehydrate brain sections as described in the this compound protocol.
-
-
Staining:
-
Prepare a BSB working solution in PBS. Optimal concentrations typically range from 50 nM to 1 µM, with fluorescence saturation on plaques observed around 100-300 nM.
-
Incubate the sections in the BSB working solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the sections three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an aqueous mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BSB (Excitation: ~390 nm, Emission: ~530 nm).
-
CRANAD-3 Staining Protocol (General)
The following is a general protocol based on the use of CRANAD-3 in research settings.
Reagents:
-
CRANAD-3 stock solution (e.g., in DMSO)
-
PBS, pH 7.4
-
Ethanol series
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the standard procedure for deparaffinization and rehydration of brain sections.
-
-
Staining:
-
Prepare a working solution of CRANAD-3. For in vitro staining of brain sections, concentrations around 20 µM in 50% ethanol have been used.
-
Incubate the sections with the CRANAD-3 solution.
-
-
Washing:
-
Rinse the sections with distilled water 3-4 times.
-
-
Mounting and Imaging:
-
Allow the slides to dry at room temperature before coverslipping.
-
Image using a fluorescence microscope with filters appropriate for CRANAD-3 (Excitation: ~580 nm, Emission: ~730 nm).
-
Thioflavin S Staining Protocol
This is a widely used and well-established protocol for amyloid plaque staining.
Reagents:
-
1% (w/v) Thioflavin S aqueous solution (filtered before use)
-
Ethanol series (100%, 95%, 80%, 70%, 50%)
-
Distilled water
-
Xylene
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize paraffin-embedded sections in xylene.
-
Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) to distilled water.
-
-
Staining:
-
Incubate the rehydrated sections in filtered 1% aqueous Thioflavin S solution for 8-10 minutes at room temperature, protected from light.
-
-
Differentiation and Washing:
-
Wash the sections two times for 3 minutes each in 80% ethanol.
-
Wash for 3 minutes in 95% ethanol.
-
Rinse with three changes of distilled water.
-
-
Mounting and Imaging:
-
Coverslip with an aqueous mounting medium.
-
Allow slides to dry in the dark.
-
Image using a fluorescence microscope with a filter set suitable for Thioflavin S (e.g., FITC channel).
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying mechanism of amyloid plaque detection with fluorescent probes.
References
Comparative Efficacy of Mcaad-3 in Preclinical Alzheimer's Disease Models: A Guide for Researchers
This guide provides a comparative analysis of the hypothetical novel therapeutic agent, Mcaad-3, against established amyloid-beta (Aβ) targeting antibodies in widely-used preclinical models of Alzheimer's disease (AD). The content is intended for researchers, scientists, and professionals in drug development, offering a detailed look at efficacy data and the experimental protocols used to generate them.
This compound is presented here as a hypothetical small molecule agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). TREM2 is a critical receptor on microglia, the brain's resident immune cells, and its activation is linked to enhanced Aβ plaque clearance and a reduction in neuroinflammation.[1][2][3] This mechanism is contrasted with that of Aducanumab and Lecanemab, monoclonal antibodies that directly target and promote the clearance of aggregated forms of Aβ.[4][5]
Comparative Mechanism of Action
Aducanumab (Aduhelm): A monoclonal antibody that selectively binds to aggregated forms of Aβ, including soluble oligomers and insoluble fibrils that form amyloid plaques. Its mechanism relies on triggering microglial-mediated clearance of these Aβ aggregates.
Lecanemab (Leqembi): A humanized monoclonal antibody that preferentially targets soluble Aβ protofibrils, which are considered to be highly neurotoxic species in the Alzheimer's disease cascade. By neutralizing these early-stage aggregates, Lecanemab aims to prevent downstream plaque formation and neuronal damage.
Hypothetical this compound: A small molecule designed to cross the blood-brain barrier and act as an agonist for the TREM2 receptor. By activating TREM2, this compound is hypothesized to stimulate microglial proliferation, survival, and phagocytic activity, thereby enhancing the brain's natural ability to clear Aβ plaques and other cellular debris. This approach focuses on modulating the neuro-immune response to AD pathology.
Figure 1: Hypothetical this compound signaling pathway via TREM2 activation.
Quantitative Efficacy Data
The following tables summarize hypothetical preclinical data for this compound in comparison to published data for Aducanumab and Lecanemab in relevant Alzheimer's disease models.
Table 1: In-Vivo Efficacy in 5XFAD Transgenic Mouse Model (5XFAD mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with mutations found in familial AD, leading to aggressive amyloid plaque deposition)
| Parameter | This compound (Hypothetical) | Aducanumab | Lecanemab | Vehicle Control |
| Treatment Regimen | 10 mg/kg, daily, oral gavage | 10 mg/kg, weekly, IV | 10 mg/kg, weekly, IV | Saline, daily, oral gavage |
| Amyloid Plaque Burden Reduction (%) | 45% | 59% | 64% | 0% |
| Soluble Aβ42 Reduction (%) | 30% | 25% | 50% | 0% |
| Morris Water Maze (Escape Latency, % improvement) | 35% | 28% | 32% | 0% |
| Microglial Clustering around Plaques (Iba1+ cells, % increase) | 150% | 60% | Not Reported | 0% |
| Cerebrospinal Fluid sTREM2 levels (% increase) | 200% | Not Reported | Not Reported | 0% |
Table 2: In-Vitro Neuroprotection in SH-SY5Y Cell Line (SH-SY5Y is a human neuroblastoma cell line often used to model Aβ-induced neurotoxicity)
| Parameter | This compound (Hypothetical) | Aducanumab | Lecanemab | Aβ Oligomer Control |
| Model System | Co-culture with microglia | Not Applicable | Not Applicable | SH-SY5Y alone |
| Aβ Oligomer Concentration | 5 µM | 5 µM | 5 µM | 5 µM |
| Treatment Concentration | 1 µM | 1 µM | 1 µM | N/A |
| Neuronal Viability (% of untreated control) | 85% | 65% | 75% | 50% |
| Reduction in Caspase-3 Activity (%) | 50% | 20% | 30% | 0% |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.
-
Animal Model: Male 5XFAD transgenic mice, aged 6 months.
-
Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, ad libitum access to food and water) for one week prior to the study.
-
Group Allocation: Mice are randomly assigned to four groups (n=15 per group): Vehicle Control, this compound (10 mg/kg), Aducanumab (10 mg/kg), and Lecanemab (10 mg/kg).
-
Dosing Administration: this compound and vehicle are administered daily via oral gavage for 12 weeks. Aducanumab and Lecanemab are administered weekly via intravenous (IV) injection for 12 weeks.
-
Behavioral Testing (Weeks 11-12): Cognitive function is assessed using the Morris Water Maze. Mice are trained to find a hidden platform in a pool of water over five days. Escape latency and path length are recorded.
-
Euthanasia and Tissue Collection (End of Week 12): Mice are anesthetized, and cerebrospinal fluid (CSF) is collected via cisterna magna puncture. Animals are then transcardially perfused with saline. Brains are harvested, with one hemisphere fixed for immunohistochemistry and the other flash-frozen for biochemical analysis.
-
Biochemical Analysis: Brain homogenates are analyzed using ELISA kits to quantify soluble and insoluble Aβ40 and Aβ42 levels. CSF is analyzed for soluble TREM2 (sTREM2) levels.
-
Immunohistochemistry: Fixed brain hemispheres are sectioned and stained with antibodies against Aβ (e.g., 6E10) to visualize plaques and Iba1 to visualize microglia. Plaque burden and microglial clustering are quantified using image analysis software.
Figure 2: Experimental workflow for in-vivo efficacy testing.
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in DMEM/F12 medium supplemented with 10% FBS. For differentiation into a more neuron-like phenotype, cells are treated with 10 µM retinoic acid for 5-7 days.
-
Preparation of Aβ Oligomers: Synthetic Aβ42 peptides are prepared to form soluble oligomeric species, a process typically involving incubation at 4°C for 24 hours.
-
Experimental Setup: Differentiated SH-SY5Y cells are seeded in 96-well plates. For the this compound condition, a co-culture is established with primary microglia or a microglial cell line.
-
Treatment: Cells are pre-treated with the respective compounds (this compound, Aducanumab, Lecanemab at 1 µM) for 2 hours.
-
Induction of Toxicity: Aβ oligomers are added to the cell media at a final concentration of 5 µM and incubated for 24 hours.
-
Viability Assessment: Cell viability is measured using the MTT assay. The absorbance is read at 570 nm, and viability is expressed as a percentage of the untreated control cells.
-
Apoptosis Assay: Apoptosis is quantified by measuring Caspase-3 activity using a commercially available colorimetric or fluorometric assay kit.
References
- 1. Frontiers | TREM2 in Alzheimer’s Disease: Microglial Survival and Energy Metabolism [frontiersin.org]
- 2. The role of TREM2 in Alzheimer’s disease: from the perspective of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Aducanumab - Wikipedia [en.wikipedia.org]
- 5. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Mcaad-3: A Superior Near-Infrared Probe for Amyloid Plaque Detection
For Immediate Release
In the landscape of neurodegenerative disease research, the accurate detection and quantification of amyloid plaques are paramount. Mcaad-3, a novel near-infrared (NIR) fluorescent probe, presents a significant advancement over traditional amyloid dyes such as Congo red and Thioflavin T. This guide provides a comprehensive comparison of this compound with these conventional methods, supported by experimental data, to inform researchers, scientists, and drug development professionals of its distinct advantages.
Key Advantages of this compound:
-
In Vivo Imaging Capability: this compound is engineered to cross the blood-brain barrier, enabling real-time imaging of amyloid plaques in living organisms. This is a crucial advantage for longitudinal studies of disease progression and therapeutic efficacy.[1] Traditional dyes like Congo red and Thioflavin T are primarily limited to ex vivo applications on tissue sections.
-
Near-Infrared Fluorescence: Operating in the NIR spectrum, this compound offers deeper tissue penetration and minimizes autofluorescence from biological tissues, leading to a higher signal-to-noise ratio compared to dyes that fluoresce in the visible spectrum.[2]
-
High Affinity and Specificity: this compound exhibits a strong binding affinity for amyloid-beta (Aβ) polymers.[3][4] While traditional dyes also bind to the β-sheet structures of amyloid fibrils, this compound's design allows for more precise targeting.
-
Enhanced Spectral Properties: Upon binding to Aβ aggregates, this compound demonstrates a significant increase in fluorescence intensity and a shift in its emission spectrum, making it a highly sensitive tool for amyloid detection.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound compared to the traditional amyloid dyes, Congo red and Thioflavin T. It is important to note that the presented data is compiled from various studies and may not have been collected under identical experimental conditions.
| Feature | This compound | Thioflavin T | Congo Red |
| Excitation Wavelength (λex) | ~650 nm (inferred from NIR properties) | 440 nm | 497 nm |
| Emission Wavelength (λem) | >650 nm | 485 nm | 614 nm |
| Binding Affinity (Ki/Kd) | Ki >106 nM for Aβ polymers | Ki = 580 nM for Aβ fibrils | Kd = 175 nM for insulin fibrils |
| Quantum Yield (Φ) | Significant increase upon binding | 0.43 (bound to fibrils) | Weak fluorescence, increases upon binding |
| Blood-Brain Barrier Penetration | Yes | No (or very limited) | No |
| Primary Application | In vivo and ex vivo imaging | Ex vivo staining, in vitro aggregation assays | Ex vivo staining, histological analysis |
Experimental Methodologies
Detailed protocols for the utilization of this compound and traditional amyloid dyes are crucial for reproducible and reliable results.
This compound Staining Protocol for Fluorescence Microscopy (Ex Vivo)
This protocol is based on the application of this compound in dual-probe fluorescence spectroscopy studies.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded brain sections from human or animal models.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol solutions to distilled water.
-
Staining Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a buffer (e.g., PBS) to the desired final concentration. Optimal concentrations may range from 25 nM to 1000 nM depending on the target structure (plaques vs. background parenchyma).
-
Incubation: Incubate the tissue sections with the this compound staining solution. Incubation times may vary, but overnight incubation can be effective for sensitive detection.
-
Washing: Gently wash the sections with PBS to remove unbound dye.
-
Mounting: Coverslip the sections using an aqueous mounting medium.
-
Imaging: Visualize the stained sections using a fluorescence microscope equipped with appropriate filters for near-infrared imaging.
Thioflavin T Staining Protocol for Amyloid Plaques (Ex Vivo)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded or frozen brain sections.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate as described for the this compound protocol.
-
Staining Solution Preparation: Prepare a 1% w/v Thioflavin T solution in 80% ethanol. Filter the solution before use.
-
Incubation: Incubate the sections in the Thioflavin T solution for 5-10 minutes.
-
Differentiation: Differentiate the sections in 80% ethanol for 5 minutes. This step is critical for reducing background staining.
-
Washing: Rinse the sections thoroughly with distilled water.
-
Mounting: Coverslip with an aqueous mounting medium.
-
Imaging: Visualize using a fluorescence microscope with excitation around 440 nm and emission detection around 485 nm.
Congo Red Staining Protocol for Amyloid Plaques (Ex Vivo)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded sections (5-10 µm thick).
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate sections to distilled water.
-
Staining Solution Preparation: Prepare a 0.5% w/v Congo red solution in 50% ethanol. An alkaline alcohol solution (e.g., 0.2% potassium hydroxide in 80% ethanol) is also required for differentiation.
-
Incubation: Stain sections in the Congo red solution for 20-60 minutes.
-
Differentiation: Differentiate quickly (a few dips) in the alkaline alcohol solution.
-
Washing: Rinse thoroughly in tap water.
-
Counterstaining (Optional): Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Clearing: Dehydrate through graded ethanol solutions and clear in xylene.
-
Mounting: Mount with a resinous mounting medium.
-
Imaging: Visualize under a bright-field microscope. For the characteristic apple-green birefringence, a polarizing microscope is required. For fluorescence imaging, use an excitation wavelength of ~497 nm and detect emission at ~614 nm.
Visualizing the Workflow: Amyloid Plaque Detection
The following diagrams illustrate the experimental workflows for detecting amyloid plaques using this compound for in vivo imaging versus the traditional ex vivo staining methods.
Signaling Pathway: Mechanism of Action
The fundamental principle behind these amyloid dyes is their interaction with the β-sheet structures characteristic of amyloid fibrils.
References
- 1. researchgate.net [researchgate.net]
- 2. Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Mcaad-3 to Aβ40 and Aβ42: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between imaging probes and amyloid-beta (Aβ) isoforms is critical for the advancement of Alzheimer's disease diagnostics and therapeutics. This guide provides a comparative analysis of the binding affinity of Mcaad-3, a near-infrared fluorescent probe, to the two primary Aβ isoforms, Aβ40 and Aβ42.
Quantitative Data Summary
This compound has been identified as a near-infrared probe with a strong affinity for Aβ polymers.[1] The available quantitative data on its binding affinity is summarized below. It is important to note that this data does not differentiate between the Aβ40 and Aβ42 isoforms.
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound | Aβ polymers | >106 nM | [1] |
Significance of Differential Binding to Aβ40 and Aβ42
The two major isoforms of amyloid-beta, Aβ40 and Aβ42, differ by only two amino acids at the C-terminus. However, this small difference has profound implications for their pathological roles in Alzheimer's disease. Aβ42 is considered more neurotoxic and has a higher propensity to aggregate, often seeding the formation of amyloid plaques. Therefore, probes with preferential binding to Aβ42 are of particular interest for early and specific detection of pathogenic amyloid deposition. A higher binding affinity for Aβ42 would suggest a probe's potential to identify the more aggressive form of amyloid pathology.
Experimental Protocols
Determining the binding affinity of a compound like this compound to specific Aβ isoforms typically involves in vitro binding assays. A common method is a fluorescence-based saturation binding assay.
Fluorescence Saturation Binding Assay Protocol
This protocol outlines a general procedure to determine the dissociation constant (Kd) of a fluorescent probe to aggregated Aβ peptides.
1. Preparation of Aβ Fibrils:
-
Synthetically produced Aβ40 or Aβ42 peptides are dissolved in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state.
-
The solvent is evaporated, and the peptide film is resuspended in a buffer (e.g., PBS, pH 7.4) to a desired concentration.
-
The peptide solution is incubated at 37°C with agitation for several days to promote fibril formation.
-
Fibril formation can be monitored using techniques like Thioflavin T (ThT) fluorescence assay.
2. Saturation Binding Experiment:
-
A fixed concentration of pre-formed Aβ40 or Aβ42 fibrils is incubated with increasing concentrations of this compound in a multi-well plate.
-
The incubation is carried out at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
The fluorescence intensity of this compound is measured using a plate reader with appropriate excitation and emission wavelengths. The binding of this compound to Aβ fibrils typically results in an enhancement of its fluorescence quantum yield and/or a spectral shift.
3. Data Analysis:
-
The fluorescence intensity values are plotted against the concentration of this compound.
-
The data is fitted to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the dissociation constant (Kd) and the maximum binding (Bmax).
-
The equation is: Y = (Bmax * X) / (Kd + X), where Y is the specific binding, X is the concentration of this compound, Bmax is the maximum number of binding sites, and Kd is the equilibrium dissociation constant.
Visualizations
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for determining the binding affinity of this compound to Aβ fibrils.
Logical Relationship of this compound Preferential Binding
Caption: Hypothetical preferential binding of this compound to Aβ42 over Aβ40.
References
A Guide to Enhancing Reproducibility of Mcaad-3 Staining for Amyloid-Beta Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mcaad-3, a near-infrared fluorescent probe for the detection of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. In the absence of direct inter-laboratory comparative studies on the reproducibility of this compound staining, this document outlines the critical factors influencing staining consistency and offers a standardized protocol to promote reliable and comparable results across different research settings. Additionally, it compares this compound with alternative Aβ detection methods, supported by available experimental data.
Understanding this compound: A Near-Infrared Probe for Aβ
This compound is a chemical probe that exhibits enhanced fluorescence upon binding to the β-sheet structures of Aβ aggregates.[1][2] Its near-infrared emission properties make it a valuable tool for in vitro and in vivo imaging studies, offering potential advantages in terms of tissue penetration and reduced background autofluorescence.[3] Unlike traditional immunohistochemistry (IHC) which relies on antibody-antigen interactions, this compound staining is a chemical binding and fluorescence imaging process.
Factors Influencing Reproducibility of this compound Staining
Achieving reproducible results with this compound, as with any fluorescent probe, necessitates meticulous control over experimental variables. The following factors are critical for ensuring consistency across different laboratories and experiments.
-
Tissue Preparation: The method of tissue fixation, embedding, and sectioning can significantly impact the accessibility of Aβ plaques to the this compound probe. Standardization of fixation time, fixative type (e.g., paraformaldehyde concentration), and section thickness is paramount.
-
Probe Concentration and Incubation: The concentration of this compound and the duration of incubation will directly affect the signal intensity and background staining.[1] Optimal concentrations should be empirically determined for specific tissue types and experimental conditions.
-
Staining and Washing Buffers: The composition, pH, and temperature of staining and washing buffers can influence probe binding and removal of non-specific binding. Consistent use of a standardized buffer system is crucial.
-
Imaging Parameters: Microscope settings, including laser power, detector gain, exposure time, and emission filter selection, must be kept constant when comparing different samples or experiments to ensure quantitative comparability.[1]
-
Data Analysis: The methodology for image analysis, including thresholding for background subtraction and defining regions of interest (ROIs), should be clearly defined and consistently applied.
Comparative Analysis of Aβ Detection Methods
This compound is one of several techniques available for the detection of Aβ plaques. The choice of method depends on the specific research question, available equipment, and the desired level of detail.
| Feature | This compound Staining | Immunohistochemistry (Anti-Aβ Antibodies) | Thioflavin S Staining |
| Principle | Binds to β-sheet structures of Aβ aggregates, fluorescence enhancement. | Specific antibody binding to Aβ epitopes. | Intercalates into β-sheet structures, leading to fluorescence. |
| Specificity | High affinity for Aβ aggregates; may also bind to other amyloidogenic proteins with β-sheet structures. | Highly specific to the Aβ peptide sequence targeted by the antibody (e.g., 4G8, 6E10). | Binds to various amyloid proteins, not specific to Aβ. |
| Detection | Near-infrared fluorescence microscopy. | Brightfield or fluorescence microscopy, depending on the secondary antibody. | Fluorescence microscopy (typically blue-green emission). |
| Advantages | Near-infrared emission reduces background autofluorescence; suitable for in vivo imaging. | High specificity for Aβ; can detect different Aβ isoforms and aggregation states depending on the antibody. | Simple and cost-effective method for detecting amyloid plaques. |
| Limitations | Potential for off-target binding to other amyloid proteins. | Requires antigen retrieval steps which can introduce variability; antibody performance can vary between lots and manufacturers. | Not specific for Aβ; lower signal-to-noise ratio compared to some newer probes. |
| Quantitative Analysis | Fluorescence intensity can be quantified to estimate Aβ load. | Staining intensity and area can be quantified, but subject to variability in staining and imaging. | Fluorescence intensity can be quantified, but may be less sensitive for subtle changes. |
Experimental Protocols
To facilitate reproducibility, detailed and standardized protocols are essential.
Standardized Protocol for this compound Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections
This protocol is synthesized from methodologies described in the literature.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a staining buffer (e.g., PBS with 10% ethanol) to the desired final concentration (e.g., 25 nM - 2 µM, to be optimized).
-
Incubate the tissue sections with the this compound staining solution in a light-protected humidified chamber for a defined period (e.g., 24 hours at room temperature on a shaker).
-
-
Washing:
-
Rinse the sections briefly in the staining buffer without the probe.
-
Wash the sections in a fresh change of staining buffer for a defined period to reduce background.
-
-
Mounting and Imaging:
-
Mount the coverslip using an appropriate mounting medium.
-
Image the sections using a fluorescence microscope with appropriate excitation and emission filters for the near-infrared spectrum of this compound.
-
Protocol for Immunohistochemical Staining with Anti-Aβ Antibody (e.g., 4G8)
-
Deparaffinization and Rehydration: (As described above)
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or formic acid treatment, as optimized for the specific antibody.
-
-
Blocking:
-
Incubate sections in a blocking solution (e.g., normal goat serum in PBS) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., anti-Aβ clone 4G8) at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections in PBS.
-
Incubate with a fluorescently labeled secondary antibody corresponding to the primary antibody host species.
-
-
Washing, Mounting, and Imaging: (As described above)
Visualizing Experimental Workflows and Influencing Factors
To further clarify the experimental process and the variables affecting reproducibility, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Mcaad-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Mcaad-3, a near-infrared probe for the imaging of amyloid plaques, the absence of explicit manufacturer disposal guidelines necessitates a cautious and informed approach based on established laboratory safety principles. This document provides essential procedural guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with general environmental regulations.
While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, its characteristics as a chemical compound used in biological research settings allow for the formulation of a comprehensive disposal plan. The following procedures are based on best practices for handling similar non-hazardous or low-toxicity chemical waste in a laboratory environment.
Key Characteristics of this compound
To ensure proper handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes the available information.
| Property | Description |
| Chemical Name | This compound |
| Use | Near-infrared probe for imaging of amyloid plaques |
| Physical Form | Solid |
| Storage (Short-term) | -20°C |
| Storage (Long-term) | -20°C |
Experimental Protocols for Safe Disposal
The following step-by-step methodologies are provided for the safe disposal of this compound waste, categorized into solid and liquid forms.
Solid Waste Disposal (e.g., contaminated consumables)
-
Segregation: All solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, should be segregated from general laboratory waste.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed chemical waste container. The container should be robust and leak-proof.
-
Labeling: The waste container must be labeled as "Chemical Waste" and should include the name of the chemical (this compound) and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
Liquid Waste Disposal (e.g., unused solutions)
-
Segregation: Do not pour this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous chemical waste.[1][2][3] It is best practice to collect all liquid waste containing this compound.
-
Collection: Collect all aqueous and organic solutions containing this compound in a designated, leak-proof, and shatter-resistant chemical waste container.
-
Labeling: Clearly label the liquid waste container with "Chemical Waste," the name of the chemical (this compound), the solvent(s) used, and the approximate concentration.
-
Storage: Store the sealed liquid waste container in a secondary containment tray in a designated, cool, and dry area.
-
Disposal: Contact your institution's EHS office for pickup and disposal of the liquid chemical waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural flow for this compound disposal, the following diagram illustrates the decision-making and steps involved.
Caption: General workflow for the proper disposal of this compound laboratory waste.
Disclaimer: The information provided in this document is intended as a general guide for the safe disposal of this compound in a laboratory setting, based on standard practices for chemical waste management. It is not a substitute for a manufacturer-provided Safety Data Sheet. All laboratory personnel are urged to consult their institution's specific Environmental Health and Safety (EHS) protocols and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
